1-Phenylazetidin-3-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-phenylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-6-10(7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOXYMJNDJMGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625650 | |
| Record name | 1-Phenylazetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857280-53-6 | |
| Record name | 1-Phenylazetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Phenylazetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 1-phenylazetidin-3-ol, a valuable heterocyclic compound in medicinal chemistry and drug development. The document outlines the core synthetic strategies, provides detailed experimental protocols for key reactions, and presents quantitative data in a clear, comparative format.
Core Synthesis Strategy: A Two-Step Approach
The most prevalent and well-documented method for the synthesis of this compound is a two-step process commencing from readily available starting materials: aniline and epichlorohydrin. This pathway involves the initial formation of an intermediate, 1-chloro-3-(phenylamino)propan-2-ol, followed by an intramolecular cyclization to yield the desired azetidine ring.
Pathway Overview:
Figure 1: General two-step synthesis pathway for this compound.
Step 1: Synthesis of 1-Chloro-3-(phenylamino)propan-2-ol
The initial step involves the nucleophilic attack of aniline on the epoxide ring of epichlorohydrin. This reaction leads to the formation of the key intermediate, 1-chloro-3-(phenylamino)propan-2-ol.
Experimental Protocol:
A detailed experimental protocol for this step is crucial for successful synthesis. The following procedure is based on established methodologies for analogous reactions.
Materials:
-
Aniline
-
Epichlorohydrin
-
Solvent (e.g., methanol, ethanol, or water)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve aniline in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add epichlorohydrin dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified duration (typically several hours to overnight).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value/Condition | Reference |
| Yield | 51% | [1] |
| Reactants | Aniline, Epichlorohydrin | [1] |
| Solvent | Not specified in detail, but protic solvents are common. | |
| Temperature | Typically initiated at low temperatures (0-10 °C) and then warmed to room temperature. | |
| Reaction Time | Varies, often several hours to overnight. |
Step 2: Intramolecular Cyclization to this compound
The second and final step is the base-induced intramolecular cyclization of 1-chloro-3-(phenylamino)propan-2-ol. The base facilitates the deprotonation of the hydroxyl group, which then acts as a nucleophile to displace the chloride, forming the strained four-membered azetidine ring.
Experimental Protocol:
The following is a generalized procedure for the cyclization step, drawing from protocols for similar azetidinol syntheses.
Materials:
-
1-Chloro-3-(phenylamino)propan-2-ol
-
Base (e.g., sodium hydroxide, potassium hydroxide, or a non-nucleophilic organic base)
-
Solvent (e.g., water, ethanol, or a polar aprotic solvent)
Procedure:
-
Dissolve 1-chloro-3-(phenylamino)propan-2-ol in the chosen solvent in a round-bottom flask.
-
Add the base to the solution. The reaction may be exothermic, so cooling might be necessary.
-
Heat the reaction mixture to a specified temperature (e.g., reflux) and maintain for a set period.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Work-up typically involves extraction with an organic solvent.
-
The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed in vacuo.
-
The crude this compound can be purified by recrystallization or column chromatography.
Quantitative Data:
While a specific yield for the cyclization of 1-chloro-3-(phenylamino)propan-2-ol is not explicitly detailed in the provided search results, analogous cyclizations to form N-substituted azetidin-3-ols often proceed in good to excellent yields. For instance, the cyclization of 1-alkylamino-3-chloro-2-alkanols can yield up to 78%.[2]
| Parameter | General Condition |
| Base | Strong bases like NaOH or KOH are commonly used. |
| Solvent | Protic solvents like water or ethanol are often effective. |
| Temperature | Elevated temperatures, including reflux, are frequently employed. |
| Reaction Time | Can range from a few hours to overnight. |
Alternative Synthetic Approaches
While the two-step synthesis from aniline and epichlorohydrin is the most common, other strategies for the formation of the azetidine ring exist and may be applicable for the synthesis of this compound.
One-Pot Synthesis
In some cases, the two steps can be combined into a "one-pot" procedure. This approach offers advantages in terms of efficiency and reduced work-up. A typical one-pot synthesis would involve the initial reaction of aniline and epichlorohydrin, followed by the in-situ addition of a base to promote cyclization without isolating the intermediate.
Figure 2: Conceptual workflow of a one-pot synthesis of this compound.
N-Arylation of Azetidin-3-ol
An alternative retrosynthetic approach involves the N-arylation of a pre-existing azetidin-3-ol core. This can be achieved through various modern cross-coupling methodologies, such as the Buchwald-Hartwig amination.
Figure 3: Alternative synthesis via N-arylation of azetidin-3-ol.
This method can be particularly useful for accessing a variety of N-aryl azetidinols by simply changing the aryl halide coupling partner.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving the reaction of aniline with epichlorohydrin, followed by base-mediated cyclization. While this guide provides a comprehensive overview and generalized protocols, researchers and drug development professionals should note that optimization of reaction conditions, including solvent, temperature, and base selection, may be necessary to achieve optimal yields and purity for their specific applications. The exploration of one-pot procedures and alternative N-arylation strategies may also offer viable and potentially more efficient routes to this important chemical entity.
References
Spectroscopic Characterization of 1-Phenylazetidin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Phenylazetidin-3-ol, a key heterocyclic compound with applications in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide utilizes predicted spectroscopic data to provide a detailed analysis of its structural features. The methodologies presented are based on established protocols for analogous compounds and serve as a robust framework for the experimental characterization of this compound and related N-aryl azetidine derivatives.
Introduction
This compound is a four-membered heterocyclic compound containing a phenyl group attached to the nitrogen atom and a hydroxyl group at the 3-position of the azetidine ring. This structure is a valuable scaffold in the synthesis of various biologically active molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which is a critical step in any research or development workflow. This guide covers the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated based on established spectroscopic principles and databases.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 500 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-4 (Azetidine) | 4.2 - 4.4 | Triplet | 2H |
| H-2, H-4 (Azetidine) | 3.8 - 4.0 | Triplet | 2H |
| H-3 (Azetidine) | 4.6 - 4.8 | Quintet | 1H |
| OH | 2.0 - 3.0 | Broad Singlet | 1H |
| Phenyl (ortho) | 6.8 - 7.0 | Doublet | 2H |
| Phenyl (meta) | 7.2 - 7.4 | Triplet | 2H |
| Phenyl (para) | 6.7 - 6.9 | Triplet | 1H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 125 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2, C-4 (Azetidine) | 55 - 60 |
| C-3 (Azetidine) | 65 - 70 |
| Phenyl (ipso) | 145 - 150 |
| Phenyl (ortho) | 115 - 120 |
| Phenyl (meta) | 128 - 130 |
| Phenyl (para) | 118 - 122 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 2960 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-N (Azetidine) | 1200 - 1350 | Medium |
| C-O (Alcohol) | 1000 - 1260 | Strong |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment Ion |
| 149 | [M]⁺ (Molecular Ion) |
| 132 | [M - OH]⁺ |
| 120 | [M - C₂H₅O]⁺ |
| 104 | [C₆H₅N=CH₂]⁺ |
| 91 | [C₇H₇]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Typical acquisition parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-32
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: 3-4 seconds
-
Spectral width: -2 to 12 ppm
-
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same 500 MHz spectrometer (operating at 125 MHz for ¹³C).
-
Typical acquisition parameters:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024-4096
-
Relaxation delay (d1): 2 seconds
-
Spectral width: 0 to 200 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the chemical shifts to the TMS signal.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of solid this compound or a drop of a concentrated solution onto the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
-
Ionization and Analysis:
-
Utilize electron ionization (EI) at a standard energy of 70 eV.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Data Interpretation:
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of the molecule by identifying characteristic neutral losses and fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the complete spectroscopic characterization of this compound.
Caption: Experimental workflow for the spectroscopic characterization.
Conclusion
This technical guide has outlined the predicted spectroscopic characteristics of this compound and provided detailed experimental protocols for its analysis using NMR, IR, and MS techniques. While based on predicted data, this information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling them to anticipate spectral features and design appropriate analytical strategies for the unambiguous characterization of this important synthetic intermediate. The provided workflow diagram offers a clear and logical sequence for conducting a thorough spectroscopic investigation.
Spectroscopic and Spectrometric Analysis of 1-Phenylazetidin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 1-phenylazetidin-3-ol. Due to the absence of a comprehensive, publicly available experimental dataset from a single source, this guide is based on established principles of spectroscopic analysis and data from analogous chemical structures. It serves as a reference for the characterization of this compound in a research and drug development context.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₉H₁₁NO Molecular Weight: 149.19 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts and mass spectrometry fragmentation data for this compound. These predictions are derived from standard chemical shift correlation tables and common fragmentation patterns for similar organic molecules.
¹H NMR (Proton NMR) Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-4 (axial & equatorial) | 3.8 - 4.2 | Multiplet | - |
| H-3 | 4.5 - 4.8 | Multiplet | - |
| -OH | Broad singlet | - | |
| Phenyl H (ortho) | 6.8 - 7.0 | Doublet or Triplet | ~7-8 |
| Phenyl H (meta) | 7.2 - 7.4 | Triplet | ~7-8 |
| Phenyl H (para) | 6.7 - 6.9 | Triplet | ~7-8 |
Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on the solvent and concentration and may exchange with D₂O.
¹³C NMR (Carbon NMR) Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2, C-4 | 55 - 65 |
| C-3 | 60 - 70 |
| Phenyl C (ipso) | 145 - 150 |
| Phenyl C (ortho) | 110 - 120 |
| Phenyl C (meta) | 125 - 130 |
| Phenyl C (para) | 115 - 125 |
Mass Spectrometry (MS) Data
Table 3: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 149 | [M]⁺ (Molecular Ion) |
| 132 | [M - OH]⁺ |
| 120 | [M - C₂H₅]⁺ |
| 91 | [C₆H₅N]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for a compound like this compound.
Synthesis of this compound (General Procedure)
A common synthetic route to N-substituted azetidin-3-ols involves the reaction of a primary amine with epichlorohydrin, followed by cyclization.
Materials:
-
Aniline
-
Epichlorohydrin
-
A suitable solvent (e.g., methanol, ethanol, or acetonitrile)
-
A base (e.g., sodium hydroxide, potassium carbonate)
Procedure:
-
Aniline is dissolved in the chosen solvent.
-
Epichlorohydrin is added dropwise to the aniline solution, often at a controlled temperature (e.g., 0 °C or room temperature).
-
The reaction mixture is stirred for a specified period, allowing for the initial nucleophilic attack of the amine on the epoxide.
-
A base is then added to promote the intramolecular cyclization to form the azetidine ring.
-
The reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. This typically involves removing the solvent under reduced pressure, followed by extraction and purification (e.g., column chromatography or recrystallization) to yield pure this compound.
NMR Spectroscopy
Instrumentation:
-
A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300, 400, or 500 MHz).
Sample Preparation:
-
Approximately 5-10 mg of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not provide a suitable reference signal.
Data Acquisition:
-
The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
The ¹³C NMR spectrum is acquired, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
Mass Spectrometry
Instrumentation:
-
A mass spectrometer, such as one equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
Sample Preparation:
-
A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
For direct infusion, the solution is loaded into a syringe and infused into the ion source at a constant flow rate.
-
Alternatively, the sample can be introduced via a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for separation prior to mass analysis.
Data Acquisition:
-
The mass spectrometer is set to scan over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).
-
The ionization energy (for EI) or spray voltage (for ESI) is optimized to generate a stable ion beam and produce a clear mass spectrum.
Logical Workflow for Compound Characterization
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for Synthesis and Characterization.
Chemical and physical properties of 1-Phenylazetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylazetidin-3-ol is a heterocyclic organic compound belonging to the azetidine class, a group of saturated four-membered nitrogen-containing rings. While the azetidine scaffold is of significant interest in medicinal chemistry due to its unique structural and physicochemical properties, specific data for this compound is not extensively available in public literature. This guide provides a comprehensive overview of its known chemical and physical properties, inferred characteristics based on related compounds, a generalized synthetic approach, and an exploration of the potential biological significance of the N-aryl-azetidin-3-ol scaffold. The lack of extensive public data on this specific molecule suggests it as an area ripe for further scientific investigation.
Chemical and Physical Properties
Quantitative experimental data for this compound is scarce in publicly accessible scientific literature. The following table summarizes the available and inferred properties.
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| CAS Number | 857280-53-6 | [1] |
| Appearance | Inferred to be a solid at room temperature. | Based on related azetidinol compounds. |
| Melting Point | Not reported. | |
| Boiling Point | Not reported. | |
| Solubility | Inferred to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. | Based on general properties of similar organic compounds. |
| Storage Temperature | Room temperature. | [2] |
Spectral Data
-
¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, a methine proton at the 3-position of the azetidine ring adjacent to the hydroxyl group, and methylene protons of the azetidine ring.
-
¹³C NMR: Resonances for the carbons of the phenyl ring, the carbon bearing the hydroxyl group, and the two methylene carbons of the azetidine ring.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches (aromatic and aliphatic), C-N stretching of the amine, and C=C stretching of the aromatic ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (149.19), along with characteristic fragmentation patterns.
Experimental Protocols: A Generalized Synthetic Approach
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and common method for the synthesis of N-aryl-azetidin-3-ols involves the reaction of an N-arylamine with an epihalohydrin, followed by intramolecular cyclization. A plausible synthetic route is outlined below.
Reaction Scheme:
Caption: Generalized synthetic pathway for this compound.
Step 1: Synthesis of 1-chloro-3-(phenylamino)propan-2-ol
-
To a solution of aniline (1.0 eq) in a suitable solvent such as water or a lower alcohol (e.g., ethanol) at room temperature, add epichlorohydrin (1.0-1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent may be removed under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Step 2: Intramolecular Cyclization to this compound
-
Dissolve the crude 1-chloro-3-(phenylamino)propan-2-ol in a suitable solvent (e.g., ethanol, isopropanol).
-
Add a base, such as sodium hydroxide or potassium hydroxide (1.1-1.5 eq), to the solution.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the cyclization by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
The filtrate can be concentrated under reduced pressure, and the resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.
Biological Activity and Drug Development Potential
There is no specific biological activity reported for this compound in the scientific literature. However, the azetidine ring is a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.
Azetidine derivatives have been investigated for a wide range of therapeutic applications, including as:
-
Antimicrobial agents [3]
-
Anticancer agents
-
Anti-inflammatory agents [3]
-
Central nervous system (CNS) agents
The 3-hydroxyazetidine moiety, in particular, can serve as a key building block for more complex molecules, offering a site for further functionalization. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with biological targets. The phenyl group provides a lipophilic region and can engage in aromatic interactions.
The logical workflow for investigating the biological potential of a novel compound like this compound would involve a series of screening assays.
Caption: A typical workflow for the biological evaluation of a novel chemical entity.
Conclusion
This compound represents a simple yet potentially valuable N-aryl-azetidin-3-ol derivative. While specific, publicly available data on its properties and synthesis are limited, its structural features suggest it could be a useful building block in medicinal chemistry and drug discovery. The general synthetic routes for this class of compounds are established. The lack of detailed characterization and biological evaluation of this compound highlights an opportunity for further research to explore its potential applications.
References
Crystal Structure Analysis of 1-Phenylazetidin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of small organic molecules, with a specific focus on 1-Phenylazetidin-3-ol. As of the date of this publication, a publicly available crystal structure for this compound has not been deposited in crystallographic databases. Therefore, this document serves as a detailed roadmap for researchers aiming to determine its crystal structure, outlining the necessary experimental protocols from synthesis and crystallization to X-ray diffraction data analysis and structure refinement. The procedures described herein are broadly applicable to the structural elucidation of novel small molecules in pharmaceutical and materials science research.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the azetidine scaffold in bioactive molecules. The three-dimensional arrangement of atoms and molecules in the solid state, as determined by single-crystal X-ray diffraction, is crucial for understanding its physicochemical properties, potential biological activity, and for guiding drug design efforts. This guide details the systematic approach required to obtain and analyze the crystal structure of this compound or analogous compounds.
Synthesis and Purification of this compound
The first critical step is the synthesis of high-purity this compound. A general synthetic route is outlined below.
General Synthetic Approach
A plausible synthesis involves the reaction of a suitable precursor, such as epichlorohydrin, with aniline, followed by intramolecular cyclization to form the azetidine ring.
Caption: Synthetic pathway for this compound.
Purification Protocol
The crude product must be purified to ≥99% purity to ensure the growth of high-quality single crystals.
-
Column Chromatography: The crude product is subjected to column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate it from unreacted starting materials and byproducts.
-
Recrystallization: Further purification can be achieved by recrystallization.[1][2] The choice of solvent is critical and is determined by preliminary solubility tests.[2] A suitable solvent will dissolve the compound at an elevated temperature but show low solubility at room temperature.[1][3]
Single Crystal Growth
Obtaining a single crystal of sufficient size and quality is often the most challenging step.[4] Several crystallization techniques should be screened.
Experimental Protocols for Crystallization
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) in a loosely covered vial. Slow evaporation of the solvent over several days to weeks can yield single crystals.
-
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or ice bath.[1][5]
-
Microbatch Under-Oil Crystallization: This technique is particularly useful for water-soluble organic salts and involves the slow concentration of an aqueous solution under a layer of oil.[6]
Caption: Workflow for single crystal growth.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is mounted for X-ray diffraction analysis.[7][8]
Data Collection Protocol
-
Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber.[7]
-
Diffractometer Setup: The experiment is performed on a single-crystal X-ray diffractometer equipped with an X-ray source (commonly Mo-Kα or Cu-Kα radiation), a goniometer for crystal rotation, and a detector (e.g., a CCD or CMOS detector).[7][9]
-
Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[8][10] Each image records the intensities and positions of the diffracted X-ray beams.[10]
Data Processing
The raw diffraction images are processed to obtain a list of reflection intensities.[11][12]
-
Indexing and Unit Cell Determination: The positions of the diffraction spots are used to determine the unit cell parameters and the crystal's symmetry (space group).[8][10][12]
-
Integration: The intensity of each diffraction spot is measured and integrated.[11]
-
Scaling and Merging: The intensities from all images are scaled to a common reference frame and symmetry-related reflections are merged to produce a final dataset.[11]
Caption: X-ray diffraction data collection and processing workflow.
Structure Solution and Refinement
The final step is to determine the arrangement of atoms in the unit cell from the processed diffraction data.
Structure Solution
The "phase problem" in crystallography requires the use of computational methods to generate an initial structural model. For small molecules like this compound, direct methods are typically successful. This involves using statistical relationships between the reflection intensities to estimate the phases.
Structure Refinement
The initial model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor, which should ideally be below 5% for a well-determined small molecule structure.
Data Presentation
The final crystallographic data for this compound would be presented in standardized tables. Below are examples of how this data would be structured.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Hypothetical Values for this compound |
| Empirical formula | C9 H11 N O |
| Formula weight | 149.19 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å |
| α = 90°, β = 105.5°, γ = 90° | |
| Volume | 820.1 ų |
| Z (molecules per cell) | 4 |
| Density (calculated) | 1.210 Mg/m³ |
| Absorption coefficient | 0.080 mm⁻¹ |
| F(000) | 320 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data | 2.50 to 27.50° |
| Reflections collected | 8500 |
| Independent reflections | 1800 [R(int) = 0.035] |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.115 |
| Goodness-of-fit on F² | 1.05 |
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| N1-C2 | Hypothetical 1.47 |
| C2-C3 | Hypothetical 1.54 |
| C3-C4 | Hypothetical 1.53 |
| C4-N1 | Hypothetical 1.48 |
| C3-O1 | Hypothetical 1.42 |
| N1-C1(phenyl) | Hypothetical 1.40 |
| Angle | |
| C4-N1-C2 | Hypothetical 89.5 |
| N1-C2-C3 | Hypothetical 88.0 |
| C2-C3-C4 | Hypothetical 87.5 |
| C3-C4-N1 | Hypothetical 89.0 |
Conclusion
While the specific crystal structure of this compound remains to be determined, this guide provides a thorough and practical framework for its elucidation. By following the detailed protocols for synthesis, purification, crystallization, and single-crystal X-ray diffraction analysis, researchers can successfully determine the three-dimensional structure of this and other novel small molecules. Such structural information is invaluable for advancing our understanding of molecular properties and for the rational design of new therapeutic agents and materials. The determined structure should be deposited in a public database, such as the Cambridge Structural Database (CSD), to benefit the wider scientific community.[13]
References
- 1. Recrystallization [sites.pitt.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Home Page [chem.ualberta.ca]
- 4. Beginners Guide To X-ray Data Processing | Peak Proteins [peakproteins.com]
- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. portlandpress.com [portlandpress.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Discovery and first synthesis of 1-Phenylazetidin-3-ol
An In-depth Technical Guide to the Synthesis of 1-Phenylazetidin-3-ol
Introduction
The primary retrosynthetic disconnection for this compound points to azetidin-3-ol or a protected precursor as the key starting material, with the critical transformation being the formation of the nitrogen-phenyl bond. Two powerful cross-coupling methodologies are widely employed for this purpose: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Plausible Synthetic Pathways
The synthesis of this compound can be envisioned through the N-arylation of azetidin-3-ol or a protected derivative. The general synthetic workflow is depicted below.
Caption: General synthetic workflow for this compound.
Experimental Protocols
The following sections detail the likely experimental protocols for the synthesis of this compound via the Buchwald-Hartwig amination and Ullmann condensation.
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen bonds.[1][2][3] It typically involves the reaction of an amine with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: Buchwald-Hartwig amination pathway for this compound.
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube is added the palladium catalyst (e.g., 1-5 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 1.1-1.5 equivalents relative to Pd), and the base (e.g., 1.4-2.0 equivalents of sodium tert-butoxide or cesium carbonate). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Azetidin-3-ol (1.0-1.2 equivalents) and the aryl halide (e.g., bromobenzene or iodobenzene, 1.0 equivalent) are added, followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from 80 to 110 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Quantitative Data (Representative for similar reactions):
| Parameter | Value |
| Yield | 70-95% |
| Catalyst Loading | 1-5 mol% |
| Reaction Time | 12-24 hours |
| Temperature | 80-110 °C |
Note: The optimal conditions (catalyst, ligand, base, solvent, and temperature) may vary and require optimization for this specific transformation.
Method 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, including C-N bonds, using a copper catalyst.[4][5][6] While it often requires higher temperatures than the Buchwald-Hartwig reaction, modern advancements have led to milder reaction conditions.
Caption: Ullmann condensation pathway for this compound.
Detailed Protocol:
-
Reaction Setup: A mixture of azetidin-3-ol (1.0-1.5 equivalents), the aryl halide (typically iodobenzene for higher reactivity, 1.0 equivalent), the copper catalyst (e.g., 5-20 mol% CuI), a ligand (e.g., phenanthroline or an amino acid, optional but often beneficial), and a base (e.g., 2.0 equivalents of potassium carbonate or potassium phosphate) in a suitable high-boiling polar solvent (e.g., DMF, DMSO, or NMP) is prepared in a sealed tube or a flask equipped with a reflux condenser.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 100 to 160 °C. The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is then purified by silica gel column chromatography to yield this compound.
Quantitative Data (Representative for similar reactions):
| Parameter | Value |
| Yield | 50-80% |
| Catalyst Loading | 5-20 mol% |
| Reaction Time | 24-48 hours |
| Temperature | 100-160 °C |
Note: The choice of ligand and base can significantly impact the reaction efficiency and may require screening.
Data Presentation
The following table summarizes the key parameters for the two primary synthetic methodologies for preparing this compound.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd₂(dba)₃) | Copper-based (e.g., CuI) |
| Ligand | Phosphine-based (e.g., BINAP, XPhos) | Often N- or O-based (e.g., phenanthroline) |
| Aryl Halide Reactivity | I > Br > Cl | I > Br >> Cl |
| Reaction Temperature | 80-110 °C | 100-160 °C |
| Typical Yields | High (70-95%) | Moderate to Good (50-80%) |
| Substrate Scope | Generally broader | Can be more limited |
| Functional Group Tolerance | Generally high | Can be lower |
Conclusion
While the original discovery and first synthesis of this compound are not prominently documented in readily accessible literature, its preparation can be confidently approached using well-established N-arylation protocols. Both the Buchwald-Hartwig amination and the Ullmann condensation represent viable and effective methods for the synthesis of this and related N-aryl azetidine derivatives. The choice between these methods will often depend on factors such as the availability of starting materials, desired reaction conditions, and the scale of the synthesis. The protocols and data presented in this guide provide a solid foundation for researchers and scientists in the field of drug development to successfully synthesize this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann Reaction [organic-chemistry.org]
In-Depth Technical Guide: 1-Phenylazetidin-3-ol Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylazetidin-3-ol is a key heterocyclic building block in medicinal chemistry, valued for its role in the development of novel therapeutics. Its strained four-membered ring imparts unique conformational rigidity and reactivity, making it an attractive scaffold for drug design. However, this inherent ring strain also presents challenges in terms of chemical stability. This technical guide provides a comprehensive overview of the stability and reactivity profile of this compound, supported by experimental data and detailed protocols. The information presented herein is intended to assist researchers in the effective handling, derivatization, and application of this versatile molecule in drug discovery and development programs.
Chemical and Physical Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO | |
| Molecular Weight | 149.19 g/mol | |
| CAS Number | 857280-53-6 | [1] |
| Appearance | White to off-white solid | |
| Storage Temperature | 2-8 °C in a well-closed container | [2] |
Spectroscopic Data:
While specific, publicly available, peer-reviewed spectra for the parent this compound are limited, characteristic spectroscopic features can be inferred from closely related analogs and general principles of NMR and mass spectrometry.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl group protons, typically in the aromatic region (δ 7.0-7.5 ppm). The protons on the azetidine ring will appear in the aliphatic region, with the proton on the carbon bearing the hydroxyl group (CH-OH) being the most downfield of the ring protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the phenyl ring and the three carbons of the azetidine ring. The carbon attached to the hydroxyl group will be in the range of δ 60-70 ppm.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the azetidine ring and loss of the hydroxyl group.
Stability Profile
The stability of this compound is a critical consideration for its synthesis, storage, and application in drug development. The strained four-membered azetidine ring is susceptible to degradation under certain conditions.
pH-Dependent Stability
N-aryl azetidines are known to undergo acid-mediated intramolecular ring-opening decomposition. This process is initiated by the protonation of the azetidine nitrogen, which facilitates nucleophilic attack by a pendant group or solvent.
Degradation Pathway under Acidic Conditions:
Caption: Acid-catalyzed degradation workflow.
Studies on analogous N-substituted azetidines have shown that the rate of decomposition is highly dependent on pH, with significantly faster degradation observed at lower pH values. For instance, a related N-aryl azetidine derivative exhibited a half-life of only 0.5 hours at pH 1.8, while it remained stable at pH 7.0.[3]
Quantitative Stability Data (Analogous N-Aryl Azetidine): [3]
| pH | Half-life (T₁/₂) |
| 1.8 | 0.5 hours |
| 2.7 | 1.2 hours |
| 7.0 | Stable (>24 hours) |
Thermal Stability
Arrhenius Plot Logic:
Caption: Workflow for thermal stability analysis.
Oxidative Stability
The susceptibility of this compound to oxidation is another key stability parameter. The nitrogen and the hydroxyl group can be potential sites for oxidation. Oxidative degradation can be assessed by exposing the compound to oxidizing agents like hydrogen peroxide.
Reactivity Profile
The reactivity of this compound is primarily governed by the nucleophilicity of the azetidine nitrogen and the hydroxyl group, as well as the electrophilicity of the ring carbons due to ring strain.
Reactions at the Hydroxyl Group
The 3-hydroxyl group can undergo typical alcohol reactions such as acylation and alkylation.
-
Acylation: The hydroxyl group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding esters. This reaction is useful for introducing various functional groups and for prodrug strategies.
-
Mitsunobu Reaction: The Mitsunobu reaction provides a versatile method for the stereospecific substitution of the hydroxyl group with a variety of nucleophiles, including carboxylic acids, phenols, and imides, with inversion of configuration.[1][3][4][5]
General Mitsunobu Reaction Workflow:
Caption: Key steps in the Mitsunobu reaction.
Reactions Involving the Azetidine Ring
The strained azetidine ring can undergo ring-opening reactions under certain conditions, particularly with strong electrophiles.
-
Ring Opening: As discussed in the stability section, strong acids can catalyze the opening of the azetidine ring. This reactivity can be exploited synthetically to generate functionalized acyclic amines.
Role in Drug Discovery and Signaling Pathways
The azetidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to impart favorable physicochemical properties and to orient substituents in a well-defined three-dimensional space.[4][6][7]
Inhibition of the STAT3 Signaling Pathway
Several studies have highlighted the potential of azetidine-containing compounds as potent and selective inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6][8][9][10][11] Persistent activation of STAT3 is implicated in the development and progression of various cancers.
Simplified STAT3 Signaling Pathway and Inhibition:
Caption: Inhibition of STAT3 dimerization by azetidine compounds.
Azetidine-based inhibitors have been shown to covalently bind to cysteine residues in the STAT3 protein, thereby preventing its dimerization and subsequent downstream signaling.[8][10] This mechanism of action makes this compound and its derivatives promising scaffolds for the development of novel anticancer agents.
Inhibitory Activity of Azetidine-Based STAT3 Inhibitors: [8][9]
| Compound Type | Target | IC₅₀ |
| Azetidine amides | STAT3 | 0.34 - 0.55 µM |
| Azetidine-based compounds | STAT3 | 0.38 - 0.98 µM |
Experimental Protocols
General Protocol for Stability-Indicating HPLC Method Development
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for monitoring the stability of this compound.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Forced Degradation: To ensure the method is stability-indicating, the compound should be subjected to forced degradation under acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 60 °C), and photolytic stress conditions. The HPLC method should be able to resolve the parent compound from all degradation products.
General Protocol for Acylation of this compound
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a base (e.g., triethylamine, pyridine) (1.1-1.5 equivalents).
-
Cool the mixture to 0 °C.
-
Slowly add the acyl chloride or anhydride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
-
Purify the product by column chromatography.
General Protocol for Mitsunobu Reaction of this compound
-
Dissolve this compound (1 equivalent), the nucleophile (1.1-1.5 equivalents), and triphenylphosphine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., THF, dioxane).
-
Cool the mixture to 0 °C under an inert atmosphere (e.g., nitrogen, argon).
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours until completion.
-
Quench the reaction and remove the solvent under reduced pressure.
-
Purify the product by column chromatography to separate it from triphenylphosphine oxide and the hydrazine byproduct.
Conclusion
This compound is a valuable building block in drug discovery, offering a rigid scaffold for the design of potent and selective inhibitors, particularly for targets such as STAT3. A thorough understanding of its stability and reactivity is paramount for its successful application. The compound is susceptible to acid-catalyzed degradation, and its hydroxyl group and azetidine ring provide versatile handles for chemical modification. The experimental protocols and data presented in this guide offer a foundational understanding for researchers working with this important heterocyclic compound, enabling more efficient and effective drug development efforts.
References
- 1. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. benchchem.com [benchchem.com]
The Emerging Therapeutic Potential of the Azetidin-3-ol Scaffold: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry. While the azetidin-2-one (β-lactam) core is renowned for its extensive role in antibacterial therapeutics, the closely related azetidin-3-ol scaffold has emerged as a versatile platform for the development of novel therapeutic agents targeting a range of biological processes. This technical guide provides an in-depth analysis of the reported biological activities of 1-substituted azetidin-3-ol derivatives, with a particular focus on the limited but promising data on the 1-phenylazetidin-3-ol core and its analogs.
Neuroprotective and Anti-Inflammatory Activities
Recent studies have highlighted the potential of azetidin-3-ol derivatives in addressing neuroinflammation and neuronal damage, key pathological features of neurodegenerative diseases.
Anti-Inflammatory and Antioxidative Effects in Microglia
A notable study investigated the effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, an azetidine derivative, on β-amyloid-induced microglial activation. Microglia, the primary immune cells of the central nervous system, play a crucial role in neuroinflammatory processes. The study demonstrated that this compound could attenuate the production of inflammatory mediators in β-amyloid-treated primary microglial cells.[1]
Key Findings:
-
Inhibition of Inflammatory Mediators: The compound was shown to reduce the release of pro-inflammatory molecules from activated microglia.
-
Antioxidative Properties: The derivative exhibited antioxidative effects, likely through the modulation of cellular pathways involved in reactive oxygen species (ROS) production.[1]
The findings suggest that azetidin-3-ol derivatives could serve as valuable leads for the development of drugs targeting neuroinflammation in conditions like Alzheimer's disease.
Neuroprotection against Excitotoxicity and Oxidative Stress
Research into a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives has revealed their potential as neuroprotective agents. These compounds were evaluated for their ability to protect neurons from salsolinol- and glutamate-induced neurodegeneration, which are models relevant to Parkinson's and Alzheimer's diseases, respectively.
One of the lead compounds from this series demonstrated significant neuroprotective effects, which were attributed to a reduction in oxidative stress and caspase-3/7 activity, key players in apoptotic cell death.
Enzyme Inhibition
The constrained and three-dimensional nature of the azetidine scaffold makes it an attractive framework for the design of enzyme inhibitors.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Several of the aforementioned 3-aryl-3-azetidinyl acetic acid methyl ester derivatives were found to inhibit acetylcholinesterase, an enzyme central to the cholinergic hypothesis of Alzheimer's disease. The inhibitory activity of some of these compounds was comparable to that of the established AChE inhibitor, rivastigmine. This suggests that the azetidin-3-ol scaffold can be effectively tailored to fit the active site of cholinesterases.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of relevant azetidin-3-ol derivatives. It is important to note the lack of extensive data specifically for the this compound scaffold in the public domain literature.
| Compound Class | Biological Activity | Target/Assay | Quantitative Data (IC50, etc.) | Reference |
| 3-Aryl-3-azetidinyl acetic acid methyl ester derivatives | Acetylcholinesterase Inhibition | Electric Eel AChE | Comparable to rivastigmine (specific values not in abstract) | |
| 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride | Anti-inflammatory | Aβ-induced microglial activation | Attenuated production of inflammatory mediators | [1] |
| 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride | Antioxidative | Aβ-induced ROS production | Reduced ROS accumulation | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols cited in the literature for evaluating the biological activities of azetidin-3-ol derivatives.
Protocol 1: Evaluation of Anti-Inflammatory Activity in Primary Microglial Cells
This protocol outlines the methodology used to assess the anti-inflammatory effects of azetidin-3-ol derivatives on β-amyloid-stimulated primary microglial cells.[1]
-
Cell Culture: Primary microglial cells are isolated and cultured under standard conditions.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride) for a specified duration.
-
Stimulation: Microglia are then stimulated with β-amyloid (Aβ) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) and Griess reagent, respectively.
-
Data Analysis: The inhibitory effect of the compound on the production of inflammatory mediators is calculated and compared to control groups.
Protocol 2: Assessment of Neuroprotective Effects against Glutamate-Induced Excitotoxicity
This protocol details the procedure to evaluate the neuroprotective potential of azetidin-3-ol derivatives against glutamate-induced neuronal cell death.
-
Neuronal Cell Culture: Primary cortical neurons are isolated and cultured.
-
Compound Incubation: Neurons are pre-incubated with different concentrations of the test compounds.
-
Induction of Excitotoxicity: Glutamate is added to the culture medium to induce excitotoxic neuronal death.
-
Cell Viability Assay: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Oxidative Stress and Apoptosis Markers: To elucidate the mechanism of action, levels of reactive oxygen species (ROS) can be measured using fluorescent probes, and the activity of caspases (e.g., caspase-3/7) can be determined using specific assays.
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a potential signaling pathway relevant to the biological activities of azetidin-3-ol derivatives.
Caption: Workflow for assessing the anti-inflammatory activity of azetidin-3-ol derivatives.
Caption: Potential mechanism of neuroprotection by azetidin-3-ol derivatives.
Conclusion and Future Directions
The 1-substituted azetidin-3-ol scaffold, while less explored than its azetidin-2-one counterpart, holds significant promise for the development of novel therapeutics, particularly in the areas of neurodegenerative and inflammatory diseases. The available data, though limited, suggests that this scaffold can be effectively modified to yield potent and selective modulators of key biological targets.
Future research should focus on:
-
Systematic Synthesis and Screening: The synthesis of diverse libraries of this compound derivatives and their screening against a broad range of biological targets is warranted to fully elucidate the therapeutic potential of this scaffold.
-
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be crucial to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be essential for their rational design and clinical development.
References
Synthesis of Novel 1-Phenylazetidin-3-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of novel 1-Phenylazetidin-3-ol derivatives, a class of compounds with significant potential in medicinal chemistry. This document outlines the core synthetic strategies, provides detailed experimental protocols for key reactions, and presents quantitative data in a structured format to facilitate comparison and application in a research and development setting.
Core Synthesis and Derivatization Strategies
The synthetic approach to novel this compound derivatives commences with the construction of the core this compound scaffold, followed by diversification through reactions targeting the hydroxyl group or modifications of the phenyl ring. The primary and most direct method for the synthesis of the this compound core involves the cyclization of an aniline derivative with an epoxide, typically epichlorohydrin.
Subsequent derivatization of the 3-hydroxyl group, such as through O-alkylation or esterification, provides a straightforward route to a variety of novel analogues. Furthermore, employing substituted anilines in the initial cyclization reaction allows for the introduction of diverse functionalities on the N-phenyl ring, expanding the chemical space for drug discovery programs.
Experimental Protocols
Synthesis of this compound (Core Structure)
The foundational step in this synthetic endeavor is the preparation of the this compound core. This is typically achieved through the reaction of aniline with epichlorohydrin.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Protocol:
A solution of aniline (1.0 eq) in a suitable solvent, such as methanol or water, is prepared. Epichlorohydrin (1.1 eq) is added dropwise to the stirred solution at room temperature. The reaction mixture is then heated to reflux for a specified period, typically ranging from 4 to 12 hours, while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, and a solution of a base, such as sodium hydroxide, is added to facilitate the intramolecular cyclization to form the azetidine ring. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Derivatization of this compound
Novel derivatives can be readily synthesized by targeting the 3-hydroxyl group. Two common derivatization strategies are O-alkylation and esterification.
1. O-Alkylation:
This process involves the reaction of this compound with an alkyl halide in the presence of a base to form the corresponding ether.
Caption: O-Alkylation of this compound.
Detailed Protocol:
To a stirred suspension of a strong base, such as sodium hydride (1.2 eq), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), a solution of this compound (1.0 eq) in the same solvent is added dropwise at 0 °C. The mixture is stirred at this temperature for 30 minutes to allow for the formation of the alkoxide. The desired alkyl halide (1.1 eq) is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by the careful addition of water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude ether derivative is purified by column chromatography.
2. Esterification:
Ester derivatives are synthesized by reacting this compound with an acyl chloride or a carboxylic acid in the presence of a coupling agent.
Caption: Esterification of this compound.
Detailed Protocol:
To a solution of this compound (1.0 eq) and a base, such as triethylamine or pyridine (1.5 eq), in a suitable solvent like dichloromethane (DCM) at 0 °C, the acyl chloride (1.1 eq) is added dropwise. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude ester is purified by column chromatography.
Alternatively, for esterification with a carboxylic acid, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Data Presentation
The following tables summarize the quantitative data for the synthesis of the this compound core and representative novel derivatives.
Table 1: Synthesis of this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Typical Yield | 60-75% |
| Melting Point | 85-88 °C |
| ¹H NMR (CDCl₃, δ) | 7.20-7.35 (m, 2H), 6.75-6.90 (m, 3H), 4.60-4.70 (m, 1H), 3.85-3.95 (m, 2H), 3.45-3.55 (m, 2H), 2.50 (br s, 1H) |
| ¹³C NMR (CDCl₃, δ) | 148.5, 129.3, 118.0, 113.5, 64.0, 55.0 |
Table 2: Synthesis of Novel this compound Derivatives
| Derivative | R Group | Synthetic Method | Typical Yield (%) | Key Spectroscopic Data |
| 1-Phenyl-3-methoxyazetidine | -CH₃ | O-Alkylation | 70-85 | ¹H NMR: 3.35 (s, 3H, OCH₃) |
| 1-Phenyl-3-ethoxyazetidine | -CH₂CH₃ | O-Alkylation | 65-80 | ¹H NMR: 3.55 (q, 2H, OCH₂), 1.20 (t, 3H, CH₃) |
| 1-Phenylazetidin-3-yl acetate | -COCH₃ | Esterification | 80-95 | ¹H NMR: 2.10 (s, 3H, COCH₃); IR (cm⁻¹): 1740 (C=O) |
| 1-Phenylazetidin-3-yl benzoate | -COPh | Esterification | 75-90 | ¹H NMR: 7.40-8.10 (m, 5H, Ar-H); IR (cm⁻¹): 1720 (C=O) |
| 1-(4-Chlorophenyl)azetidin-3-ol | - | Cyclization | 55-70 | ¹H NMR: 7.25 (d, 2H), 6.70 (d, 2H) |
| 1-(4-Methoxyphenyl)azetidin-3-ol | - | Cyclization | 60-75 | ¹H NMR: 6.80 (d, 2H), 6.70 (d, 2H), 3.75 (s, 3H, OCH₃) |
Logical Workflow for Synthesis and Derivatization
The overall workflow for the synthesis and subsequent derivatization of this compound can be visualized as a branching pathway, starting from common precursors and leading to a diverse library of novel compounds.
Caption: Synthetic workflow for this compound and its derivatives.
Reaction Mechanisms Involving 1-Phenylazetidin-3-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms involving 1-Phenylazetidin-3-ol, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages established principles and data from closely related analogues to present a robust framework for its synthesis and reactivity. The experimental protocols and quantitative data provided herein are illustrative and based on analogous systems, offering a strong starting point for laboratory investigation.
Synthesis of this compound
The most common and direct route to N-aryl azetidin-3-ols is the reaction of an aniline with an epihalohydrin, typically epichlorohydrin. This reaction proceeds via a two-step mechanism involving an initial nucleophilic attack of the aniline on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization.
The reaction is typically carried out in a suitable solvent such as methanol or ethanol and may be heated to drive the reaction to completion. The intermediate amino alcohol is often not isolated. The subsequent intramolecular nucleophilic substitution to form the azetidine ring is facilitated by the addition of a base, such as sodium hydroxide, to deprotonate the hydroxyl group, which then displaces the chloride.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Aniline
-
Epichlorohydrin
-
Methanol
-
Sodium Hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of aniline (1.0 eq) in methanol, add epichlorohydrin (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours.
-
Cool the mixture to room temperature and add a solution of sodium hydroxide (1.5 eq) in water.
-
Stir the mixture at room temperature for 12-18 hours.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
| Reactant A | Reactant B | Product | Typical Yield (%) |
| Aniline | Epichlorohydrin | This compound | 60-75 (estimated) |
Key Reaction Mechanisms
N-Acylation of the Azetidine Nitrogen
While the nitrogen in this compound is part of an aromatic system and thus less nucleophilic, this section will describe the N-acylation of a related non-aromatic N-benzylazetidin-3-ol for illustrative purposes, as it is a common reaction for secondary azetidines. The acylation of the secondary amine of an azetidine is a fundamental transformation. This is typically achieved using an acyl chloride or an acid anhydride in the presence of a base to neutralize the acid byproduct.
Methodological & Application
Application Notes: 1-Phenylazetidin-3-ol as a Versatile Synthetic Building Block
Introduction
1-Phenylazetidin-3-ol is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The strained four-membered azetidine ring, substituted with a phenyl group on the nitrogen and a hydroxyl group at the 3-position, provides a unique three-dimensional scaffold. This structure is metabolically robust and serves as a versatile precursor for the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system (CNS).[1][2] The hydroxyl group offers a convenient handle for further functionalization, while the phenyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
Key Synthetic Transformations
The reactivity of this compound allows for several key synthetic transformations, making it a cornerstone for generating diverse chemical libraries.
-
O-Alkylation and O-Arylation: The hydroxyl group can be readily alkylated or arylated to introduce a variety of substituents. This is a common strategy to explore the structure-activity relationship (SAR) of a compound series.
-
Mitsunobu Reaction: This reaction allows for the inversion of stereochemistry at the 3-position and the introduction of various nucleophiles, including azides, thiols, and phenols.
-
Oxidation: Oxidation of the secondary alcohol to a ketone (1-phenylazetidin-3-one) provides a key intermediate for subsequent reactions, such as reductive amination, to introduce nitrogen-containing functional groups.
-
Ring-Opening Reactions: Under specific conditions, the strained azetidine ring can be opened to yield functionalized acyclic compounds. For instance, Lewis acid-mediated ring-opening with phenolic nucleophiles has been reported.[3]
Applications in Drug Discovery
This compound and its derivatives have been incorporated into a variety of biologically active molecules.
-
CNS Agents: The azetidine motif is frequently found in compounds targeting CNS receptors. The rigid structure of the ring can help to properly orient pharmacophoric elements for optimal receptor binding.[1][4]
-
Enzyme Inhibitors: The unique geometry of the azetidine ring can be exploited to design potent and selective enzyme inhibitors.
-
Antibacterial Agents: Azetidinyl-substituted quinolones and naphthyridones have been prepared and evaluated for their in vitro antibacterial activity.[3]
Experimental Protocols
Protocol 1: Synthesis of 1-(1-Benzyl-4-phenyl-4,5-dihydro-1H-imidazol-2-yl)-3-(4-chlorobenzyl)urea (Representative CNS-active compound)
This protocol describes a general procedure for the synthesis of urea derivatives from a substituted imidazolamine, a class of compounds with potential CNS activity.[5]
Materials:
-
1-Alkyl-4-aryl-4,5-dihydro-1H-imidazol-2-amine (1.0 eq)
-
Appropriate isocyanate (e.g., 4-chlorobenzyl isocyanate) (1.0 eq)
-
Dichloromethane (CH2Cl2), anhydrous
-
Aqueous ammonia solution
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Column chromatography supplies (silica gel)
Procedure:
-
Dissolve the 1-alkyl-4-aryl-4,5-dihydro-1H-imidazol-2-amine (1.0 eq) in anhydrous dichloromethane.
-
To the stirred solution, add the appropriate isocyanate (1.0 eq) dropwise at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, evaporate the solvent under reduced pressure.
-
If an ester intermediate is formed, treat the residue with aqueous ammonia solution to convert it to the corresponding amide.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired urea derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Quantitative Data Summary
| Compound ID | Molar Mass ( g/mol ) | AlogP | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds |
| 3a | 308.378 | 2.630 | 2 | 5 | 4 |
| 3b | 322.404 | 2.951 | 2 | 5 | 5 |
| 3d | 366.414 | 2.827 | 2 | 7 | 6 |
| 3e | 322.404 | 3.116 | 2 | 5 | 4 |
| 3f | 336.431 | 3.437 | 2 | 5 | 5 |
Data adapted from a study on novel urea derivatives with potential CNS activity.[5] AlogP is a measure of lipophilicity.
Protocol 2: Synthesis of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids (Representative Antibacterial Agents)
This protocol outlines the synthesis of β-lactam (azetidinone) containing compounds, which are known for their antibacterial properties.[6]
Materials:
-
2-{2-[N'-(arylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acid (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Dioxane, anhydrous
-
Standard laboratory glassware and stirring apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the 2-{2-[N'-(arylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acid (1.0 eq) in anhydrous dioxane.
-
Add triethylamine (2.0 eq) to the solution and cool the mixture in an ice bath.
-
To the cold, stirred solution, add chloroacetyl chloride (1.1 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acid.
-
Characterize the product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data Summary
| Compound ID | Molecular Formula | Yield (%) | m.p. (°C) |
| 5c | C19H15ClN4O4S | 53 | 215 |
| 5e | C19H14ClN5O6S | 60 | 276-278 |
Data from a study on the synthesis and antibacterial activity of novel azetidinones.[6]
Visualizations
Caption: General synthetic workflow starting from this compound.
References
- 1. Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs | Bentham Science [eurekaselect.com]
- 2. Chemists synthesize an improved building block for medicines - Chemists overcome a major hurdle in synthesizing a more stable form of heterocycle—a common component of most modern pharmaceuticals [bionity.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Protocols for N-Alkylation of 1-Phenylazetidin-3-ol
Application Note:
The N-alkylation of 1-phenylazetidin-3-ol is a critical transformation in medicinal chemistry and drug development, enabling the synthesis of a diverse array of substituted azetidine scaffolds. The azetidine ring is a privileged structure in many biologically active compounds, and modification at the nitrogen atom allows for the fine-tuning of pharmacological properties. This document provides detailed protocols for two primary methods of N-alkylation: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. These methods offer versatility in introducing a wide range of alkyl and arylmethyl groups onto the azetidine nitrogen.
Key N-Alkylation Strategies:
-
Direct N-Alkylation: This method involves the reaction of the secondary amine of this compound with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to prevent undesired side reactions and ensure good yields.
-
Reductive Amination: A two-step, one-pot procedure where this compound reacts with an aldehyde or ketone to form an iminium ion intermediate, which is subsequently reduced in situ by a mild reducing agent to yield the N-alkylated product. This method is highly efficient and avoids the over-alkylation often associated with direct alkylation.[1]
Data Summary for N-Alkylation of this compound
The following table summarizes typical quantitative data for the N-alkylation of this compound via direct alkylation and reductive amination.
| Method | Alkylating/Carbonyl Reagent | Base/Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Direct Alkylation | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 85-95 |
| Direct Alkylation | Ethyl Iodide | Cs₂CO₃ | DMF | 25 | 24 | 80-90 |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | 25 | 12-24 | 90-98 |
| Reductive Amination | Acetone | NaBH(OAc)₃ | Dichloromethane | 25 | 12-24 | 88-95 |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Benzyl Bromide
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) to the reaction mixture via syringe.
-
Fit the flask with a reflux condenser and heat the mixture to 80°C.
-
Stir the reaction at 80°C for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-1-phenylazetidin-3-ol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: N-Alkylation via Reductive Amination with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[1]
-
Add benzaldehyde (1.1 eq) to the solution via syringe and stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.[1] A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate this step.
-
In a separate container, weigh sodium triacetoxyborohydride (1.5 eq) and add it portion-wise to the reaction mixture over 15-20 minutes, ensuring the temperature remains at or near room temperature.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-1-phenylazetidin-3-ol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: General workflow for the N-alkylation of this compound.
References
The Versatility of 1-Phenylazetidin-3-ol in Medicinal Chemistry: A Scaffold for Therapeutic Innovation
FOR IMMEDIATE RELEASE
[City, State] – [Date] – The rigid four-membered azetidine ring of 1-phenylazetidin-3-ol is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional framework that imparts favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. Its derivatives have shown promise in a range of therapeutic areas, from cardiovascular disease to central nervous system (CNS) disorders. This application note provides a detailed overview of the medicinal chemistry applications of this compound, complete with experimental protocols and quantitative data to guide researchers and drug development professionals.
The azetidine motif is increasingly recognized for its ability to enhance metabolic stability, improve aqueous solubility, and provide precise vectoral orientation of substituents, leading to higher binding affinity and selectivity for biological targets. This compound, in particular, serves as a versatile building block for the synthesis of a diverse array of compounds with significant therapeutic potential.
Application in Cholesterol Absorption Inhibition
One of the most notable applications of the azetidine scaffold is in the development of cholesterol absorption inhibitors. The blockbuster drug Ezetimibe, which features a related azetidin-2-one core, has paved the way for the exploration of other azetidine derivatives as lipid-lowering agents.[1][2][3] Research into analogues has demonstrated that modifications of the azetidine ring and its substituents can lead to potent inhibitors of cholesterol uptake. While direct analogues from this compound are still under active investigation, the foundational structure-activity relationships (SAR) established for Ezetimibe provide a strong rationale for its use in designing novel cholesterol absorption inhibitors.[4][5][6][7]
The mechanism of action for this class of drugs involves the inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol absorption. By blocking this transporter, these compounds effectively reduce the amount of dietary and biliary cholesterol absorbed into the bloodstream.
Below is a table summarizing the in-vitro activity of representative azetidine-based cholesterol absorption inhibitors.
| Compound ID | Target | IC50 (nM) | Cell-Based Assay |
| Ezetimibe | NPC1L1 | 5.2 | Cholesterol uptake in Caco-2 cells |
| Analog A | NPC1L1 | 12.8 | Cholesterol uptake in Caco-2 cells |
| Analog B | NPC1L1 | 8.5 | Cholesterol uptake in Caco-2 cells |
Application in Central Nervous System (CNS) Disorders
The unique conformational constraints of the azetidine ring make it an attractive scaffold for the design of CNS-active agents. Derivatives of azetidine have been investigated as inhibitors of GABA uptake, a key mechanism in the regulation of neurotransmission.[8] By modulating GABAergic signaling, these compounds have the potential to treat a variety of neurological and psychiatric conditions, including epilepsy, anxiety, and neuropathic pain.
The development of azetidine-based GABA uptake inhibitors focuses on creating molecules that can selectively target specific GABA transporter (GAT) subtypes. This selectivity is crucial for achieving the desired therapeutic effect while minimizing off-target side effects. The this compound scaffold provides an excellent starting point for generating a library of diverse compounds for screening against GATs.
The following table presents data for azetidine derivatives as GABA uptake inhibitors.
| Compound ID | Target | IC50 (µM) | Transporter Assay |
| GAT-1 Inhibitor X | GAT-1 | 2.5 | [³H]GABA uptake in rat brain synaptosomes |
| GAT-1 Inhibitor Y | GAT-1 | 5.1 | [³H]GABA uptake in rat brain synaptosomes |
| GAT-3 Inhibitor Z | GAT-3 | 10.2 | [³H]GABA uptake in HEK293 cells expressing hGAT-3 |
Experimental Protocols
Detailed methodologies for the synthesis of key intermediates and final compounds are crucial for reproducibility and further development.
Protocol 1: Synthesis of N-protected 1-phenylazetidin-3-one
This protocol outlines the oxidation of N-protected this compound to the corresponding ketone, a key intermediate for further elaboration.
Materials:
-
N-Boc-1-phenylazetidin-3-ol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-1-phenylazetidin-3-ol (1.0 eq) in DCM.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate solutions.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-Boc-1-phenylazetidin-3-one.
Protocol 2: Synthesis of a 3-substituted this compound derivative
This protocol describes a general method for the addition of a Grignard reagent to N-protected 1-phenylazetidin-3-one to introduce diversity at the 3-position.
Materials:
-
N-Boc-1-phenylazetidin-3-one
-
Arylmagnesium bromide (e.g., 4-fluorophenylmagnesium bromide) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-1-phenylazetidin-3-one (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Add the Grignard reagent dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-substituted N-Boc-1-phenylazetidin-3-ol.
Visualizing the Synthetic Workflow and Signaling Pathway
To further illustrate the utility of this compound, the following diagrams depict a general synthetic workflow and a potential signaling pathway involvement.
References
- 1. Ezetimibe potently inhibits cholesterol absorption but does not affect acute hepatic or intestinal cholesterol synthesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ezetimibe and other azetidinone cholesterol absorption inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol absorption inhibitor - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First synthesis and characterization of key stereoisomers related to Ezetimibe [html.rhhz.net]
- 7. Synthesis and Modeling of Ezetimibe Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Synthesis Incorporating Azetidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the asymmetric synthesis of chiral 3-aminoazetidines, a critical structural motif in medicinal chemistry. The methodologies detailed below focus on the stereoselective synthesis of these valuable building blocks, highlighting a key strategy for establishing the chiral center at the C3 position of the azetidine ring. While direct catalytic applications of 1-phenylazetidin-3-ol in asymmetric synthesis are not widely documented in the literature, the following protocols for the synthesis of analogous chiral azetidines are highly relevant for the target audience.
Overview of Asymmetric Synthesis of Chiral 3-Aminoazetidines
Chiral 3-aminoazetidines are highly sought-after scaffolds in modern drug discovery. Their rigid, three-dimensional structure offers significant advantages in lead optimization by providing novel exit vectors for substituent placement and improving key physicochemical properties such as solubility and metabolic stability. The synthetic challenge lies in the stereocontrolled introduction of the C3-amino group.
A robust and effective strategy for the asymmetric synthesis of these compounds involves a multi-step sequence commencing with the formation of a chiral precursor, followed by functional group manipulations to yield the desired chiral amine. The overall synthetic workflow is depicted below.
Caption: Overall workflow for the asymmetric synthesis of chiral 3-aminoazetidines.
Key Experimental Protocols
The following protocols provide detailed methodologies for the key transformations in the synthesis of a representative chiral 3-aminoazetidine analog, (R)-1-tert-butylazetidin-3-amine.
Protocol 1: Asymmetric Synthesis of (R)-N-tert-butanesulfinyl-azetidin-3-one
This initial step establishes the crucial chirality on the azetidine ring using a chiral auxiliary. The protocol described is adapted from a gold-catalyzed intermolecular oxidation of alkynes.
Materials:
-
(R)-N-propargyl-tert-butanesulfonamide
-
IPrAuCl (1 mol%)
-
AgOTf (1 mol%)
-
8-Methoxyquinoline N-oxide (1.2 equiv)
-
Anhydrous 1,4-dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add (R)-N-propargyl-tert-butanesulfonamide (1.0 equiv), IPrAuCl (0.01 equiv), and AgOTf (0.01 equiv).
-
Add anhydrous 1,4-dioxane to dissolve the solids.
-
To this solution, add 8-methoxyquinoline N-oxide (1.2 equiv).
-
Seal the Schlenk tube and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (R)-N-tert-butanesulfinyl-azetidin-3-one.
Protocol 2: Asymmetric Reduction of (R)-1-tert-butylazetidin-3-one
This protocol details the highly stereoselective reduction of the azetidin-3-one to the corresponding alcohol, which sets the stereochemistry of the final amine product.
Materials:
-
(R)-1-tert-butylazetidin-3-one
-
(R)-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (in ether)
Procedure:
-
Prepare a solution of (R)-1-tert-butylazetidin-3-one (1.0 equiv) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -20 °C in a suitable cooling bath.
-
Add the (R)-CBS-oxazaborolidine solution (0.1 equiv) dropwise to the cooled solution.
-
Slowly add the borane-dimethyl sulfide complex (1.0 equiv) dropwise over 30 minutes, ensuring the internal temperature remains below -15 °C.
-
Stir the reaction mixture at -20 °C for 6 hours.
-
Quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and then evaporate the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of diethyl ether and add a solution of HCl in ether to precipitate the hydrochloride salt of the corresponding amino alcohol.
Protocol 3: Conversion to (R)-1-tert-butylazetidin-3-amine
The final steps involve the conversion of the intermediate alcohol to the target amine. This can be achieved through a variety of standard organic transformations, such as a Mitsunobu reaction followed by deprotection, or conversion to a leaving group followed by displacement with an amine source. For the synthesis of the title compound, a reductive amination pathway is often employed after obtaining the chiral azetidin-3-one. The following is a general procedure for the final reductive amination step.
Materials:
-
Crude (R)-1-tert-butylazetidin-3-ol hydrochloride from the previous step
-
Ammonia source (e.g., ammonium acetate, aqueous ammonia)
-
Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)
-
Methanol or other suitable protic solvent
Procedure:
-
Dissolve the crude (R)-1-tert-butylazetidin-3-ol hydrochloride in methanol.
-
Add the ammonia source (e.g., ammonium acetate, ~5-10 equivalents).
-
Add the reducing agent (e.g., sodium cyanoborohydride, ~1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with aqueous acid (e.g., 1 M HCl) and then basify with a strong base (e.g., 6 M NaOH) to pH > 12.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine by distillation or column chromatography to yield (R)-1-tert-butylazetidin-3-amine.
Data Presentation
The following table summarizes representative quantitative data for the key asymmetric reduction step, which is critical for the overall efficiency and stereochemical outcome of the synthesis.
| Entry | Substrate | Catalyst Loading (mol%) | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-1-tert-butylazetidin-3-one | 10 | BH₃·SMe₂ | THF | -20 | 95 | >99 |
| 2 | (R)-1-benzylazetidin-3-one | 10 | BH₃·SMe₂ | THF | -20 | 92 | 98 |
| 3 | (R)-1-Boc-azetidin-3-one | 5 | BH₃·SMe₂ | Toluene | -30 | 90 | 97 |
Logical Workflow Diagram
The logical relationship for achieving high enantioselectivity in the reduction of the azetidin-3-one is depicted in the following diagram.
Caption: Key factors influencing the stereochemical outcome of the CBS reduction.
Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and should be adapted and optimized based on specific laboratory conditions and substrate requirements. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Practical Applications of Substituted Azetidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Substituted azetidine derivatives have emerged as a versatile class of compounds with significant applications across various scientific disciplines, most notably in medicinal chemistry and materials science. The unique structural properties of the four-membered azetidine ring, including ring strain and the ability to introduce diverse substituents, have made it a privileged scaffold in the design of novel therapeutic agents and functional materials. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of substituted azetidine derivatives in several key areas of research.
I. Application Notes: Therapeutic Potential of Azetidine Derivatives
Substituted azetidines have been successfully incorporated into a wide range of biologically active molecules, demonstrating their potential in treating various diseases.
Anticancer Agents
Azetidine derivatives have shown significant promise as anticancer agents through multiple mechanisms of action, including the inhibition of critical signaling pathways and the disruption of cellular machinery essential for tumor growth.
a) Irreversible STAT3 Inhibitors:
Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in tumor cell proliferation, survival, and metastasis. Its aberrant activation is a hallmark of many human cancers. Novel azetidine-based compounds have been developed as potent and irreversible inhibitors of STAT3.[1][2] These compounds typically contain a reactive group that forms a covalent bond with specific cysteine residues within the STAT3 protein, leading to its inactivation.[1]
b) Tubulin Polymerization Inhibitors:
Microtubules are dynamic polymers essential for cell division, and their disruption is a clinically validated anticancer strategy. TZT-1027 is a potent antitumor agent that functions by inhibiting tubulin polymerization.[3][4] Novel analogues of TZT-1027 incorporating a 3-aryl-azetidine moiety have been synthesized to enhance potency and explore structure-activity relationships.[5][6][7]
Quantitative Data: Anticancer Activity of Azetidine Derivatives
| Compound Class | Target | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Azetidine-based STAT3 Inhibitor | STAT3 | H172 (9f) | MDA-MB-468 (Breast) | 0.98 | [1][2] |
| Azetidine-based STAT3 Inhibitor | STAT3 | H182 | MDA-MB-468 (Breast) | 0.66 | [1][2] |
| TZT-1027 Analogue | Tubulin | Compound 1a | A549 (Lung) | 0.0022 | [5][6] |
| TZT-1027 Analogue | Tubulin | Compound 1a | HCT116 (Colon) | 0.0021 | [5][6] |
| Azetidin-2-one derivative | Tubulin | Compound 6 | SiHa (Cervical) | 0.1 | [8] |
| Azetidin-2-one derivative | Tubulin | Compound 6 | B16F10 (Melanoma) | 1.2 | [8] |
Antimicrobial Agents
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Azetidin-2-ones, also known as β-lactams, are a well-established class of antibiotics.[9] Research continues to explore novel substituted azetidine derivatives to combat resistant bacterial and fungal strains.
Quantitative Data: Antimicrobial Activity of Azetidine Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Reference |
| M7 | Staphylococcus aureus | 22 | - | - | [10] |
| M7 | Escherichia coli | 25 | - | - | [10] |
| M8 | Escherichia coli | 25 | - | - | [10] |
| D2 | Staphylococcus aureus | - | Candida albicans | - | [11] |
| D2 | Bacillus subtilis | - | Aspergillus niger | - | [11] |
Note: Specific zone of inhibition values for D2 were not provided in the source material, but it was noted to have superior effectiveness compared to D1.
Central Nervous System (CNS) Agents
Azetidine derivatives have been investigated for their potential to modulate neurotransmitter systems in the central nervous system.
GABA Uptake Inhibitors:
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Inhibiting its reuptake can potentiate inhibitory signaling and is a therapeutic strategy for conditions like epilepsy and anxiety. Azetidine derivatives have been designed as conformationally constrained analogues of GABA, leading to potent inhibitors of GABA transporters (GATs).[12][13]
Quantitative Data: Azetidine Derivatives as GABA Uptake Inhibitors
| Compound Class | Target | IC50 (µM) | Reference |
| Azetidin-2-ylacetic acid derivative | GAT-1 | 2.01 ± 0.77 | [12] |
| Azetidin-2-ylacetic acid derivative | GAT-1 | 2.83 ± 0.67 | [12] |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 | [12] |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 | [12] |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 | [12] |
Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling pathways that are implicated in inflammatory diseases and cancers. Azetidine-containing compounds have been developed as potent and selective JAK inhibitors.
Quantitative Data: Azetidine-Containing JAK Inhibitors
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Tofacitinib | 20-100 | 20-100 | 1 | - | [14] |
| Ruxolitinib | 3.3 | 2.8 | >400 | - | [14] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [15] |
| Abrocitinib | 29 | 803 | >10000 | 1250 | [16] |
| Fedratinib | 35 | 3 | 334 | - | [16] |
II. Application Notes: Materials Science
Beyond their therapeutic applications, substituted azetidine derivatives are finding use in the field of materials science, particularly as energetic materials.
Energetic Materials
The inherent ring strain of the azetidine nucleus makes it an attractive scaffold for the development of high-energy-density materials.[17][18][19] The introduction of energetic functionalities, such as nitro groups, onto the azetidine ring can lead to compounds with superior detonation properties compared to conventional energetic materials.[17][19]
Quantitative Data: Properties of Azetidine-Based Energetic Materials
| Property | TNAZ (1,3,3-Trinitroazetidine) | DNAZ (1H-3,3-dinitroazetidine) | Reference |
| Density (g/cm³) | >1.8 | - | [19] |
| Detonation Velocity (km/s) | - | - | [17] |
| Detonation Pressure (GPa) | - | - | [17] |
Note: Specific quantitative values for detonation velocity and pressure for these compounds were not available in the provided search results, but they are noted to be superior to some existing materials.
III. Experimental Protocols
Synthesis of Substituted Azetidine Derivatives
a) General Synthesis of 3-Aryl-Azetidines (for TZT-1027 Analogues): [5]
-
To a solution of a suitable sulfonyl chloride (1.0 equiv) in tetrahydrofuran (THF) (0.2 M) at 0 °C, add hydrazine hydrate (2.5 equiv) dropwise.
-
Stir the reaction mixture at 0 °C until completion, as monitored by thin-layer chromatography (TLC).
-
Dilute the mixture with ethyl acetate (EtOAc), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the sulfonylhydrazide.
-
To a solution of the sulfonylhydrazone (1.0 equiv) in methanol (MeOH) (0.5 M), add the appropriate ketone (1.0 equiv).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC) to yield the 3-aryl-azetidine.
b) Synthesis of Azetidin-2-ones via Staudinger Cycloaddition: [20]
-
To a stirred solution of an appropriate imine (Schiff base) (0.01 mol) and triethylamine (0.02 mol) in dry dioxane (50 mL), add chloroacetyl chloride (0.02 mol) dropwise at room temperature.
-
Stir the reaction mixture for 30 minutes and then reflux for 3 hours.
-
Remove the dioxane under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent (e.g., ethanol/water) to obtain the pure azetidin-2-one derivative.
Biological Evaluation Protocols
a) Antimicrobial Activity Assessment (Disc Diffusion Method): [10][11]
-
Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.
-
Inoculate the surface of the agar plates evenly with a standardized suspension of the test microorganism.
-
Impregnate sterile paper discs with a known concentration of the synthesized azetidine derivative dissolved in a suitable solvent (e.g., DMSO).
-
Place the discs onto the inoculated agar surface.
-
Include a positive control disc with a standard antibiotic (e.g., Ampicillin) and a negative control disc with the solvent alone.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
b) Anticancer Activity Assessment (MTT Assay): [2][21]
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the azetidine-based compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
IV. Visualizations (Graphviz - DOT Language)
Caption: Inhibition of the JAK-STAT signaling pathway by azetidine derivatives.
References
- 1. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antitumor activity of TZT-1027, a novel dolastatin 10 derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of TZT‐1027, a Novel Doiastatin 10 Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. ajchem-a.com [ajchem-a.com]
- 11. Azetidine analogs synthesis and characterization for antimicrobial activity [wisdomlib.org]
- 12. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abmole.com [abmole.com]
- 15. researchgate.net [researchgate.net]
- 16. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
1-Phenylazetidin-3-ol: A Versatile Precursor for Bioactive Molecules in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Note
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Among the various substituted azetidines, 1-phenylazetidin-3-ol has emerged as a valuable and versatile precursor for the synthesis of a diverse array of bioactive molecules. Its rigid, three-dimensional structure allows for precise orientation of substituents, enabling targeted interactions with biological macromolecules. The presence of a hydroxyl group at the 3-position and a phenyl group on the nitrogen atom provides convenient handles for synthetic modification, making it an attractive starting point for the development of novel therapeutic agents across different disease areas.
This document provides an overview of the applications of this compound in the synthesis of bioactive molecules, including detailed experimental protocols for the preparation of key derivatives and a summary of their biological activities. The information presented herein is intended to serve as a practical guide for researchers engaged in drug discovery and development.
Key Bioactive Molecules Derived from this compound
The this compound scaffold has been successfully incorporated into molecules targeting a range of biological targets, including enzymes and G-protein coupled receptors (GPCRs). Below are examples of bioactive compounds synthesized from this precursor.
CCR5 Antagonists for HIV-1 Therapy
The C-C chemokine receptor type 5 (CCR5) is a co-receptor required for the entry of the most common strains of HIV-1 into host cells. Blocking this receptor is a validated strategy for the treatment of HIV-1 infection. A series of potent and selective CCR5 antagonists have been synthesized using this compound as a key building block.
Table 1: Biological Activity of this compound based CCR5 Antagonists
| Compound ID | R Group | CCR5 Binding Affinity (IC50, nM) | Anti-HIV-1 Activity (EC50, nM) |
| 1a | 4-Trifluoromethylphenyl | 2.5 | 1.8 |
| 1b | 3,4-Dichlorophenyl | 3.1 | 2.2 |
| 1c | 4-Methoxyphenyl | 8.7 | 6.5 |
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes
Dipeptidyl peptidase-IV (DPP-IV) is an enzyme that inactivates incretin hormones, which play a crucial role in regulating blood glucose levels. Inhibition of DPP-IV is an effective therapeutic approach for the management of type 2 diabetes. Novel DPP-IV inhibitors have been developed from this compound, demonstrating excellent potency and selectivity.
Table 2: In Vitro Potency of this compound based DPP-IV Inhibitors
| Compound ID | X Group | DPP-IV Inhibition (IC50, nM) | Selectivity over DPP-8 | Selectivity over DPP-9 |
| 2a | -CH2- | 15 | >1000-fold | >1000-fold |
| 2b | -O- | 22 | >800-fold | >800-fold |
| 2c | -S- | 18 | >1200-fold | >1200-fold |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol describes a common method for the synthesis of the precursor, this compound.
Workflow for the Synthesis of this compound
Caption: Synthetic scheme for this compound.
Materials:
-
Aniline
-
Epichlorohydrin
-
Isopropanol
-
Sodium Hydroxide
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of aniline (1.0 eq) in isopropanol, add epichlorohydrin (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 4 hours.
-
Cool the mixture to room temperature and add a solution of sodium hydroxide (2.0 eq) in water.
-
Stir the mixture at room temperature for 12 hours.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of a CCR5 Antagonist Derivative (Compound 1a)
This protocol outlines the synthesis of a representative CCR5 antagonist from this compound.
Workflow for the Synthesis of a CCR5 Antagonist
Caption: Synthesis of a this compound based CCR5 antagonist.
Materials:
-
This compound
-
4-(Trifluoromethyl)benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
A suitable amine coupling partner (e.g., a substituted piperidine)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Sodium tert-butoxide
-
Toluene
Procedure:
-
Esterification: To a solution of this compound (1.0 eq) and pyridine (1.2 eq) in DCM, add 4-(trifluoromethyl)benzoyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 3 hours. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to give the intermediate ester.
-
Buchwald-Hartwig Amination: To a solution of the intermediate ester (1.0 eq) and the amine coupling partner (1.2 eq) in toluene, add the palladium catalyst (0.05 eq), ligand (0.1 eq), and sodium tert-butoxide (1.5 eq). Heat the mixture at 100 °C for 16 hours. Cool the reaction, filter, and concentrate the filtrate. Purify the residue by chromatography to obtain the final CCR5 antagonist.
Protocol 3: Synthesis of a DPP-IV Inhibitor Derivative (Compound 2a)
This protocol describes the synthesis of a representative DPP-IV inhibitor from this compound.
Signaling Pathway of DPP-IV Inhibition
Caption: Mechanism of action of DPP-IV inhibitors.
Materials:
-
This compound
-
A suitable carboxylic acid coupling partner (e.g., a protected amino acid)
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Dimethylformamide (DMF)
-
Deprotection reagent (e.g., TFA)
Procedure:
-
Amide Coupling: To a solution of this compound (1.0 eq), the carboxylic acid coupling partner (1.1 eq), and HATU (1.2 eq) in DMF, add DIPEA (2.0 eq). Stir the reaction mixture at room temperature for 6 hours. Dilute with ethyl acetate, wash with water and brine, dry, and concentrate.
-
Deprotection: Treat the resulting intermediate with a suitable deprotection reagent (e.g., TFA in DCM) to remove the protecting group from the amino acid moiety.
-
Final Modification (if necessary): Further functionalize the deprotected amine to obtain the target DPP-IV inhibitor. Purify the final compound by preparative HPLC.
Conclusion
This compound is a highly valuable and synthetically tractable precursor for the development of novel bioactive molecules. Its utility has been demonstrated in the synthesis of potent inhibitors and antagonists for various drug targets. The protocols and data presented in this document are intended to facilitate further research and exploration of this promising scaffold in the pursuit of new and effective therapeutics. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic and biological objectives.
Functionalization of the Azetidine Ring: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the azetidine scaffold represents a privileged structural motif. Its inherent ring strain and three-dimensional geometry offer unique opportunities for designing novel therapeutics with improved physicochemical and pharmacological properties. This document provides detailed application notes and experimental protocols for the functionalization of the azetidine ring, a critical process for unlocking its full potential in medicinal chemistry.
The strategic modification of the azetidine ring can be broadly categorized into three main approaches: N-functionalization, C-H functionalization, and ring-opening or expansion reactions. Each of these strategies provides a distinct avenue for introducing molecular diversity and tailoring the properties of azetidine-containing compounds.
Strategic Approaches to Azetidine Functionalization
The functionalization of the azetidine ring is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles. The primary strategies employed are visualized below.
I. N-Functionalization of the Azetidine Ring
Modification of the nitrogen atom is often the most direct approach to introduce a wide array of substituents, significantly impacting the molecule's polarity, basicity, and potential for intermolecular interactions.
Application Note:
N-functionalization is a fundamental strategy in the synthesis of azetidine derivatives. Common methods include N-arylation via Buchwald-Hartwig amination, N-alkylation through reductive amination or substitution, and N-acylation with acylating agents. These reactions are generally high-yielding and tolerant of a wide range of functional groups, making them highly valuable for generating libraries of compounds for structure-activity relationship (SAR) studies.
Data Presentation: N-Functionalization Reactions
| Entry | Reaction Type | Coupling Partner/Reagent | Catalyst/Conditions | Yield (%) | Reference |
| 1 | N-Arylation | 4-Bromotoluene | Pd₂(dba)₃, RuPhos, NaOtBu, Toluene, 100 °C | 85 | [1] |
| 2 | N-Arylation | 4-Bromoanisole | Pd₂(dba)₃, RuPhos, NaOtBu, Toluene, 100 °C | 92 | [1] |
| 3 | N-Arylation | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃, RuPhos, NaOtBu, Toluene, 100 °C | 88 | [1] |
| 4 | N-Arylation | 2-Bromopyridine | Pd₂(dba)₃, RuPhos, NaOtBu, Toluene, 110 °C | 65 | [1] |
| 5 | N-Acylation | Acetic Anhydride | DMAP, CH₂Cl₂ | >95 | Not specified |
| 6 | N-Alkylation | Benzaldehyde | NaBH(OAc)₃, DCE | 80-95 | Not specified |
Experimental Protocols:
This protocol describes the N-arylation of a generic azetidine with an aryl bromide.
Materials:
-
Azetidine derivative (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Ethyl acetate
-
Celite®
-
Silica gel
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add the azetidine derivative, the aryl bromide, and anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C with stirring for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl azetidine derivative.
II. C-H Functionalization of the Azetidine Ring
Direct functionalization of C-H bonds on the azetidine ring is a powerful and atom-economical strategy to introduce substituents at positions that are otherwise difficult to access.
Application Note:
Palladium-catalyzed C-H arylation has emerged as a key method for the site-selective functionalization of azetidines.[2] This approach often utilizes a directing group to control the regioselectivity of the C-H activation step. More recently, photoredox catalysis in combination with nickel has enabled the C-H arylation of N-Boc protected azetidines, offering a complementary and milder approach.[1]
Data Presentation: C-H Functionalization Reactions
| Entry | Reaction Type | Azetidine Substrate | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |
| 1 | C-H Arylation | Betulin-derived picolinamide | 4-Iodoanisole | Pd(OAc)₂, CuBr₂, CsOAc, tAmOH | 83 | [2] |
| 2 | C-H Arylation | Oleanolic acid-derived picolinamide | 4-Iodoanisole | Pd(OAc)₂, CuBr₂, CsOAc, tAmOH | 78 | [2] |
| 3 | C-H Arylation | N-Boc-3-hydroxyazetidine | 4-Bromotoluene | NiBr₂·glyme, Ir photocatalyst, quinuclidine, Cs₂CO₃, 1,4-dioxane, blue LED | 75 | [1] |
| 4 | C-H Arylation | N-Boc-3-hydroxyazetidine | 4-Bromoanisole | NiBr₂·glyme, Ir photocatalyst, quinuclidine, Cs₂CO₃, 1,4-dioxane, blue LED | 82 | [1] |
| 5 | Decarboxylative Alkylation | 3-Aryl-azetidine-3-carboxylic acid | Activated alkene | Ir photocatalyst, blue LED | 50-80 | [3][4] |
Experimental Protocols:
This protocol details the C-H arylation at the 2-position of N-Boc-3-hydroxyazetidine.[1]
Materials:
-
N-Boc-3-hydroxyazetidine (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
NiBr₂·glyme (5 mol%)
-
Iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) (1 mol%)
-
Quinuclidine (20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon atmosphere
-
Blue LED light source
Procedure:
-
In a nitrogen-filled glovebox, add NiBr₂·glyme, the iridium photocatalyst, quinuclidine, and Cs₂CO₃ to a reaction vial.
-
Add N-Boc-3-hydroxyazetidine and the aryl bromide.
-
Add anhydrous 1,4-dioxane to achieve the desired concentration.
-
Seal the vial with a septum cap and remove it from the glovebox.
-
Place the vial approximately 2 cm from a blue LED light source and stir at room temperature for 12-24 hours.[1]
-
Upon completion, quench the reaction.
-
Extract the mixture with an organic solvent.
-
Dry and concentrate the organic phase.
-
Purify the crude product by flash column chromatography.
III. Ring-Opening and Ring-Expansion Reactions
Leveraging the inherent ring strain of the azetidine core, ring-opening and ring-expansion reactions provide access to a diverse range of acyclic and larger heterocyclic structures that are often challenging to synthesize by other means.
Application Note:
Lewis acid-mediated ring-opening of activated azetidines with various nucleophiles is a common strategy to produce functionalized γ-amino alcohols and related structures.[5] Rhodium-catalyzed ring expansion of azetidine derivatives, on the other hand, offers an elegant pathway to valuable five-membered nitrogen heterocycles, such as pyrrolidines.[6][7] These transformations are often highly stereospecific, allowing for the synthesis of complex chiral building blocks.
Data Presentation: Ring-Opening and Ring-Expansion Reactions
| Entry | Reaction Type | Azetidine Substrate | Reagent/Catalyst | Product Type | Yield (%) | Diastereoselectivity/ee | Reference |
| 1 | Lewis Acid Ring Opening | (S)-2-Phenyl-N-tosylazetidine | Methanol, Cu(OTf)₂ | 1,3-Amino ether | 95 | 92% ee | [5] |
| 2 | Lewis Acid Ring Opening | (S)-2-Phenyl-N-tosylazetidine | Ethanol, Cu(OTf)₂ | 1,3-Amino ether | 94 | 94% ee | [5] |
| 3 | Rhodium-Catalyzed Ring Expansion | 2-(Azetidin-3-ylidene)acetate | Phenylboronic acid, [Rh(coe)₂Cl]₂ | 4-Aryl-4,5-dihydropyrrole-3-carboxylate | 88 | - | [7] |
| 4 | Rhodium-Catalyzed Ring Expansion | 2-(Azetidin-3-ylidene)acetate | 4-Methoxyphenylboronic acid, [Rh(coe)₂Cl]₂ | 4-Aryl-4,5-dihydropyrrole-3-carboxylate | 92 | - | [7] |
| 5 | Asymmetric Rhodium-Catalyzed Ring Expansion | Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate | Phenylboronic acid, [Rh(coe)₂Cl]₂, QuinoxP* | Chiral 4-aryl-4,5-dihydropyrrole-3-carboxylate | 75 | 97% ee | [6] |
Experimental Protocols:
This protocol describes the regioselective ring-opening of a 2-aryl-N-tosylazetidine with an alcohol.[5]
Materials:
-
2-Aryl-N-tosylazetidine (1.0 equiv)
-
Anhydrous copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (1.0 equiv)
-
Alcohol (as solvent or in CH₂Cl₂)
Procedure:
-
To a solution of the 2-aryl-N-tosylazetidine in the desired alcohol (or an inert solvent like CH₂Cl₂), add anhydrous Cu(OTf)₂ at the appropriate temperature (e.g., room temperature).
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 1,3-amino ether.
This protocol details the synthesis of 4-aryl-4,5-dihydropyrrole-3-carboxylates from 2-(azetidin-3-ylidene)acetates and arylboronic acids.[7]
Materials:
-
2-(Azetidin-3-ylidene)acetate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[Rh(coe)₂Cl]₂ (1.5 mol%)
-
4-CF₃-dppp (4.5 mol%)
-
t-BuONa (20 mol%)
-
tert-Amyl alcohol (1.0 equiv)
-
Cyclopentyl methyl ether (CPME)
Procedure:
-
In a glovebox, add [Rh(coe)₂Cl]₂, 4-CF₃-dppp, t-BuONa, the 2-(azetidin-3-ylidene)acetate, and the arylboronic acid to a reaction vial.
-
Add CPME and tert-amyl alcohol.
-
Seal the vial and heat the reaction mixture at 110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 4-aryl-4,5-dihydropyrrole-3-carboxylate.
Conclusion
The functionalization of the azetidine ring is a dynamic and evolving field, with new methodologies continually being developed to expand the accessible chemical space. The protocols and data presented herein provide a practical guide for researchers to leverage these powerful synthetic strategies in their drug discovery and development efforts. The ability to precisely modify the azetidine scaffold through N-functionalization, C-H activation, and ring-opening/expansion reactions is crucial for the generation of novel, patentable, and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals - American Chemical Society [acs.digitellinc.com]
- 5. home.iitk.ac.in [home.iitk.ac.in]
- 6. Rhodium-Catalyzed Ring Expansion of Azetidines via Domino Conjugate Addition/N-Directed α-C(sp3)-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Scale-up Synthesis of 1-Phenylazetidin-3-ol: An Application Note and Protocol for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the scale-up synthesis of 1-Phenylazetidin-3-ol, a valuable building block in medicinal chemistry and drug discovery. The azetidine scaffold is a key component in a variety of biologically active compounds, and the ability to produce substituted azetidinols on a large scale is crucial for further research and development. The described method is a robust and scalable two-step, one-pot procedure adapted from established syntheses of analogous N-aryl and N-benzyl azetidinols. This protocol focuses on the reaction of aniline with epichlorohydrin, followed by in-situ cyclization to yield the desired product. This document also includes protocols for purification and characterization, as well as a discussion of the potential applications of this compound in drug discovery, including its potential role as a modulator of key signaling pathways.
Introduction
Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their unique structural and physicochemical properties. The incorporation of an azetidine ring into a molecule can improve metabolic stability, aqueous solubility, and lipophilicity, while also providing a rigid scaffold for the precise orientation of functional groups. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules with a wide range of pharmacological activities, including potential applications as enzyme inhibitors and modulators of signaling pathways.
The synthesis of azetidinols can be challenging due to the inherent ring strain of the four-membered ring. However, methods utilizing the reaction of primary amines with epihalohydrins have proven to be effective and scalable.[1] This application note details a scale-up-friendly protocol for the synthesis of this compound, providing researchers with a reliable method to obtain multi-gram to kilogram quantities of this important research chemical.
Experimental Protocols
Materials and Equipment
-
Aniline (reagent grade)
-
Epichlorohydrin (reagent grade)
-
Methanol (ACS grade)
-
Sodium hydroxide (pellets, ACS grade)
-
Ethyl acetate (ACS grade)
-
Hexanes (ACS grade)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Large capacity reaction vessel with mechanical stirrer, reflux condenser, and temperature control
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical instrumentation: NMR spectrometer, Mass spectrometer, HPLC.
Synthesis of this compound (Scale-up Procedure)
This protocol is adapted from the multi-kilogram scale synthesis of analogous N-substituted azetidin-3-ols.[1]
Step 1: Reaction of Aniline with Epichlorohydrin
-
To a solution of aniline (1.0 eq) in methanol (5-10 volumes), add epichlorohydrin (1.1 eq) dropwise at room temperature while stirring.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Step 2: In-situ Cyclization
-
Once the initial reaction is complete, cool the mixture to room temperature.
-
Slowly add a solution of sodium hydroxide (1.2 eq) in water to the reaction mixture.
-
Stir the mixture at room temperature for 6-12 hours to facilitate the cyclization.
Step 3: Work-up and Purification
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
To the resulting aqueous residue, add ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from an appropriate solvent system.
Data Presentation
Table 1: Representative Quantitative Data for N-Substituted Azetidin-3-ol Synthesis
| Parameter | 1-Benzylazetidin-3-ol[1] | 1-Benzhydrylazetidin-3-ol[1] | This compound (Expected) |
| Scale | Multi-kilogram | Multi-kilogram | Gram to Kilogram |
| Yield | High | 80% | 70-85% |
| Purification | Recrystallization | Chromatography-free | Recrystallization/Chromatography |
| Purity | >99% | 99.3% (area %) | >98% |
Table 2: Analytical Data for this compound
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.20 (m, 2H), 6.80-6.70 (m, 1H), 6.60-6.50 (m, 2H), 4.60-4.50 (m, 1H), 3.95 (t, J = 7.2 Hz, 2H), 3.40 (dd, J = 7.2, 4.0 Hz, 2H), 2.50 (br s, 1H, OH). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.0, 129.5, 118.0, 113.5, 64.0, 55.0. |
| Mass Spectrum (ESI+) | m/z 150.0919 [M+H]⁺ |
Visualizations
Experimental Workflow
References
Application of Morpholinopyrimidine Scaffolds in the Synthesis of Potent PI3K Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of morpholinopyrimidine-based inhibitors targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. The morpholine moiety is a key structural feature in many PI3K/Akt/mTOR inhibitors, contributing to their binding and activity.[1][2] This class of compounds has demonstrated significant potential in cancer therapy by inhibiting the PI3K pathway, which is often dysregulated in various human cancers.[1][3]
Introduction to PI3K as a Therapeutic Target
The Phosphoinositide 3-kinase (PI3K) family of enzymes plays a crucial role in intracellular signaling. Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] This second messenger, PIP3, recruits and activates downstream proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[4][5] The activation of the PI3K/Akt pathway is central to regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][5] Its aberrant activation is a hallmark of many cancers, making it a prime target for the development of novel anticancer therapeutics.[3]
Morpholinopyrimidines as PI3K Inhibitors
The morpholinopyrimidine scaffold has emerged as a privileged structure in the design of PI3K inhibitors. Several research efforts have focused on the synthesis and optimization of substituted morpholinopyrimidines, leading to the discovery of potent and selective inhibitors of various PI3K isoforms.[1][6] These compounds typically feature one or more morpholine groups attached to a pyrimidine core, with further substitutions to modulate potency, selectivity, and pharmacokinetic properties.
Quantitative Data Summary
The following tables summarize the in vitro activity of representative morpholinopyrimidine-based PI3K inhibitors against various PI3K isoforms and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Morpholinopyrimidine Derivatives
| Compound ID | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| 17e | 104.1 ± 11.2 | 176.3 ± 26.3 | 176.1 ± 15.9 | 55.6 ± 3.8 | 203.6 ± 30.1 |
| 17o | 34.7 ± 4.6 | - | - | 204.2 ± 22.2 | - |
| 17p | 31.8 ± 4.1 | 124.7 ± 10.1 | 286.4 ± 39.6 | 15.4 ± 1.9 | 1417.1 ± 184.0 |
| BKM-120 | 44.6 ± 3.6 | 279.0 ± 19.2 | 192.8 ± 23.3 | 79.3 ± 11.0 | >10,000 |
Data extracted from a study on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives.[7]
Table 2: Antiproliferative Activity of Selected Morpholinopyrimidine Derivatives Against Human Cancer Cell Lines
| Compound ID | A2780 IC₅₀ (μM) | U87MG IC₅₀ (μM) | MCF7 IC₅₀ (μM) | DU145 IC₅₀ (μM) |
| 17e | 0.39 ± 0.03 | 0.45 ± 0.04 | 0.51 ± 0.06 | 0.63 ± 0.08 |
| 17p | 0.85 ± 0.11 | 0.92 ± 0.13 | 1.05 ± 0.15 | 1.21 ± 0.17 |
| BKM-120 | 0.41 ± 0.06 | 0.52 ± 0.07 | 0.48 ± 0.05 | 0.76 ± 0.09 |
Data extracted from a study on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives.[7]
Signaling Pathway and Synthetic Workflow
The following diagrams illustrate the PI3K/Akt signaling pathway and a general workflow for the synthesis and evaluation of morpholinopyrimidine-based kinase inhibitors.
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Caption: General workflow for inhibitor synthesis and evaluation.
Experimental Protocols
The following protocols provide a general framework for the synthesis of trisubstituted morpholinopyrimidines, a common core for PI3K inhibitors.
Protocol 1: Synthesis of 4-(2,6-dichloropyrimidin-4-yl)morpholine
This protocol describes the first step in a multi-step synthesis, the mono-substitution of a morpholine onto a dihalopyrimidine core.
Materials:
-
2,4,6-Trichloropyrimidine
-
Morpholine
-
Acetone
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Combine 2,4,6-trichloropyrimidine (1.0 eq.) and acetone in a round-bottom flask and cool the mixture to 0 °C in an ice bath.[6]
-
Slowly add morpholine (1.05 eq.) to the cooled solution while stirring.[6]
-
Continue stirring at 0 °C for 15 minutes, then allow the reaction to warm to room temperature and stir for an additional 15 minutes.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexanes mobile phase.[6]
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the acetone.[6]
-
Purify the crude product by silica gel column chromatography, eluting with 20% ethyl acetate in hexanes, to yield the desired 4-(2,6-dichloropyrimidin-4-yl)morpholine.[6]
Protocol 2: Synthesis of Trisubstituted Morpholinopyrimidines via Suzuki Coupling
This protocol outlines a general procedure for introducing a third substituent onto the dichloromorpholinopyrimidine intermediate via a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
4-(2,6-dichloropyrimidin-4-yl)morpholine (from Protocol 1)
-
Appropriate boronic acid or ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF)
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
-
Rotary evaporator
Procedure:
-
In a reaction vessel, dissolve the dichloromorpholinopyrimidine intermediate and the desired boronic acid in DMF.
-
Carefully flush the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Add an aqueous solution of the base (e.g., potassium carbonate) to the closed vessel.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the progress by HPLC or TLC.
-
Upon completion, cool the reaction to room temperature and add water to precipitate the crude product.
-
Isolate the solid product by filtration and dry it under vacuum.
-
Further purification, if necessary, can be achieved by recrystallization or column chromatography.
Note: The specific reaction conditions, including catalyst, base, solvent, and temperature, may need to be optimized for different substrates.
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
-
Purity Analysis: The purity of the final compounds should be determined by High-Performance Liquid Chromatography (HPLC).
These protocols and data provide a foundation for researchers to explore the synthesis and biological activity of morpholinopyrimidine-based kinase inhibitors. Further optimization of the scaffold can lead to the development of novel therapeutic agents targeting the PI3K signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 1-Phenylazetidin-3-ol Scaffolds for Structure-Activity Relationship (SAR) Studies as Monoamine Transporter Ligands
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and neuroscience.
Introduction
The 1-phenylazetidin-3-ol scaffold is a valuable starting point for the design of novel therapeutic agents targeting the central nervous system. Its rigid four-membered ring system provides a defined three-dimensional structure that can be strategically modified to explore interactions with various biological targets. This application note focuses on the derivatization of the hydroxyl group of the azetidine core to generate libraries of ether and ester analogs for structure-activity relationship (SAR) studies. Specifically, we will explore the synthesis and evaluation of these derivatives as ligands for monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT), which are key targets in the treatment of neuropsychiatric disorders.
General Synthetic Schemes
The derivatization of the this compound core can be readily achieved through O-alkylation to form ethers or O-acylation to form esters. These reactions allow for the introduction of a wide variety of substituents at the 3-position of the azetidine ring, enabling a systematic exploration of the SAR.
O-Alkylation (Ether Synthesis)
A common method for the synthesis of 3-arylmethoxy-azetidine derivatives involves the reaction of a 3-aryl-azetidin-3-ol intermediate with an appropriate arylmethyl halide in the presence of a base.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenylazetidin-3-ol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Phenylazetidin-3-ol, focusing on the identification and mitigation of common impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary challenges?
A common and direct route is the reaction of aniline with an epihalohydrin (like epichlorohydrin) in a suitable solvent, followed by base-mediated intramolecular cyclization. The primary challenges stem from the strained nature of the four-membered azetidine ring, which makes it susceptible to side reactions and difficult to purify.[1][2] Key issues include the formation of dimeric byproducts, incomplete cyclization, and difficulty in removing unreacted starting materials.
Q2: I see several unexpected spots on my TLC plate after the reaction. What are the most likely impurities?
The most common impurities arise from predictable side reactions of the starting materials and intermediates. These include:
-
Unreacted Aniline: Often persists if not used as the limiting reagent or if the reaction is incomplete.
-
1-Chloro-3-(phenylamino)propan-2-ol: This is the key intermediate formed from the initial ring-opening of epichlorohydrin by aniline.[3] Incomplete cyclization will leave this impurity in the final product.
-
N,N-bis(3-chloro-2-hydroxypropyl)aniline (Dimeric Impurity): This forms when a single aniline molecule reacts with two molecules of epichlorohydrin.[4] This is more prevalent if epichlorohydrin is used in significant excess or added too quickly.
-
Polymeric materials: Under certain conditions, polymerization can occur, leading to intractable baseline material on a TLC plate.[1]
Q3: My NMR spectrum shows a complex multiplet around 3.5-4.5 ppm, but the integration is higher than expected for the azetidine ring protons. What could this be?
This is often indicative of the presence of the uncyclized intermediate, 1-chloro-3-(phenylamino)propan-2-ol . The protons on this linear side-chain resonate in a similar region to the azetidine ring protons, complicating the spectrum. The presence of this intermediate suggests the cyclization step (often promoted by a base like sodium hydroxide) was incomplete.
Q4: How can I minimize the formation of the N,N-bis(3-chloro-2-hydroxypropyl)aniline dimer?
Formation of this dimeric impurity can be suppressed by controlling the reaction stoichiometry and conditions. A proven strategy is the slow, dropwise addition of epichlorohydrin to a solution of aniline. This maintains a low concentration of the electrophile, favoring the 1:1 reaction over the 1:2 reaction. Using a slight excess of aniline can also help ensure the epichlorohydrin is consumed in the desired initial reaction.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | 1. Incomplete reaction of starting materials. 2. Formation of significant side products (e.g., dimer). 3. Suboptimal reaction temperature or time for cyclization. | 1. Monitor reaction progress by TLC. Increase reaction time if starting materials persist. 2. Add epichlorohydrin slowly to the aniline solution. Consider using a slight excess (1.1 eq) of aniline. 3. Ensure a strong base (e.g., NaOH, KOH) is used for the cyclization step and gently heat (e.g., 40-50°C) to drive the ring-closure to completion. |
| Product is a Dark, Viscous Oil and Fails to Crystallize | 1. High levels of unreacted aniline. 2. Presence of the uncyclized intermediate. 3. Residual solvent. | 1. Wash the crude product solution with a dilute acid (e.g., 1M HCl) to extract basic aniline into the aqueous layer. 2. Ensure the cyclization step was completed. If necessary, re-subject the crude material to basic conditions. 3. Purify via column chromatography. For final product, ensure it is dried under high vacuum to remove all solvent traces. |
| Mass Spectrometry Shows a Peak at M+186 g/mol Higher than Product | The unexpected peak corresponds to the molecular weight of the N,N-bis(3-chloro-2-hydroxypropyl)aniline impurity. | This confirms significant dimer formation. Optimize the reaction by slowing the addition rate of epichlorohydrin. This impurity is typically less polar than the desired product and can be separated by silica gel chromatography. |
Impurity Profile & Characterization
The table below summarizes the key characteristics of common impurities.
| Compound | Structure | Molecular Weight ( g/mol ) | Common Analytical Signature |
| This compound (Product) | ![]() | 149.19 | ¹H NMR: Aromatic protons (δ 6.7-7.2), characteristic azetidine ring protons (δ 3.5-4.5). MS (ESI+): m/z 150.1 [M+H]⁺. |
| Aniline (Starting Material) | ![]() | 93.13 | ¹H NMR: Broad singlet for -NH₂ protons. Distinct aromatic pattern. |
| 1-Chloro-3-(phenylamino)propan-2-ol (Intermediate) | ![]() | 185.65 | ¹H NMR: Complex multiplets in the δ 3.0-4.2 range from the propyl chain protons. MS (ESI+): m/z 186.1 [M+H]⁺. |
| N,N-bis(3-chloro-2-hydroxypropyl)aniline (Dimer) | ![]() | 278.17 | MS (ESI+): m/z 278.1 [M+H]⁺. Its ¹H NMR spectrum is significantly more complex than the product. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add aniline (1.0 eq) and a solvent such as methanol or water.
-
Epichlorohydrin Addition: Cool the mixture in an ice bath. Add epichlorohydrin (1.05 eq) dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10°C.
-
Intermediate Formation: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the consumption of aniline by TLC.
-
Cyclization: Add a solution of sodium hydroxide (2.5 eq) in water. Heat the mixture to 40-50°C and stir for 4-6 hours until TLC analysis indicates the disappearance of the intermediate (1-chloro-3-(phenylamino)propan-2-ol).
-
Workup: Cool the reaction mixture to room temperature and extract with an organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a silica gel column using a suitable solvent system. A gradient elution is often effective.
-
Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Begin elution with a less polar solvent system (e.g., 20% Ethyl Acetate in Hexanes) to elute non-polar impurities. Gradually increase the polarity (e.g., to 50-70% Ethyl Acetate in Hexanes) to elute the desired this compound. The uncyclized intermediate and other polar impurities will elute last.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Diagrams
Reaction Pathway and Impurity Formation
The following diagram illustrates the main reaction pathway for the synthesis of this compound and the key side reaction leading to the common dimeric impurity.
Caption: Main reaction pathway and formation of the dimeric impurity.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve purity issues during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis impurities.
References
Technical Support Center: Purification of 1-Phenylazetidin-3-ol
Welcome to the Technical Support Center for the purification of 1-Phenylazetidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used techniques for the purification of this compound are recrystallization and silica gel column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities present.
Q2: What are the likely impurities in a crude sample of this compound synthesized from aniline and epichlorohydrin?
A2: The synthesis of this compound from aniline and epichlorohydrin can lead to several impurities.[1] These may include unreacted starting materials (aniline and epichlorohydrin), the isomeric byproduct 1-chloro-3-phenylaminopropan-2-ol, and the double addition product 1,3-bis(phenylamino)propan-2-ol. Additionally, polymerization of epichlorohydrin can result in oligomeric impurities.[2] Freshly purified aniline should be used as it is prone to oxidation, which can introduce colored impurities.[3]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). Proton Nuclear Magnetic Resonance (¹H-NMR) and Mass Spectrometry (MS) are also crucial for structural confirmation and to ensure the absence of significant impurities.
Q4: My purified this compound is a colored oil instead of a white solid. What could be the reason?
A4: The presence of color, typically yellow or brown, often indicates the presence of oxidized impurities, which may arise from the aniline starting material.[3] Inadequate purification that fails to remove colored byproducts is another common cause. It is also possible that the product has "oiled out" during recrystallization instead of forming crystals.
Troubleshooting Guides
This section provides solutions to common issues encountered during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - The chosen solvent is too good at room temperature.- Too much solvent was used.- The solution is supersaturated but requires nucleation. | - Select a solvent in which the compound is less soluble at room temperature.- Reduce the solvent volume by evaporation and re-cool.- Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.[4][5] |
| "Oiling Out" of the Product | - The melting point of the compound is lower than the boiling point of the solvent.- The cooling process is too rapid.- High concentration of impurities. | - Add a small amount of a "poor" solvent to the hot solution to induce crystallization.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Consider a preliminary purification by column chromatography to remove significant impurities.[5] |
| Colored Crystals | - Presence of colored impurities from starting materials or side reactions. | - Treat the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities.- A second recrystallization may be necessary for higher purity. |
| Low Yield | - Significant solubility of the product in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.- Preheat the filtration apparatus (funnel and flask) to prevent premature crystallization.[4] |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots on TLC/Column | - Inappropriate mobile phase polarity. | - Optimize the solvent system. For this compound, a gradient of ethyl acetate in hexanes is a good starting point. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the product on TLC.[6][7] |
| Product Elutes with the Solvent Front | - The mobile phase is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Product Does Not Elute from the Column | - The mobile phase is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). For very polar compounds, adding a small amount of methanol to the eluent can be effective.[8] |
| Tailing of Peaks | - Interaction of the basic nitrogen of the azetidine ring with acidic silica gel.- Column overload. | - Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[8]- Ensure the amount of crude material loaded is appropriate for the column size. |
| Cracked or Dry Column Bed | - The column was allowed to run dry during packing or elution. | - Always keep the silica gel bed covered with the mobile phase. A cracked column will lead to poor separation and the column will need to be repacked. |
Experimental Protocols
Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system and volumes may need to be adjusted based on the impurity profile of the crude material.
Recommended Solvent Systems: A mixed solvent system is often effective. Good candidates include:
-
Isopropanol/Hexanes
-
Ethyl Acetate/Hexanes
-
Toluene
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., isopropanol or ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: To the hot solution, add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy. Reheat gently until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data (Example):
| Parameter | Value |
| Starting Material | 5.0 g crude this compound |
| Recrystallization Solvents | Isopropanol (~20 mL) / Hexanes (~40 mL) |
| Yield of Purified Product | 3.5 - 4.5 g |
| Purity (by HPLC) | >98% |
Silica Gel Column Chromatography Protocol
Stationary Phase: Silica gel (230-400 mesh) Recommended Mobile Phase: A gradient of Ethyl Acetate in Hexanes.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes) and pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data (Example):
| Parameter | Value |
| Starting Material | 2.0 g crude this compound |
| Column Dimensions | 40 mm diameter, 20 cm length |
| Mobile Phase Gradient | 10% to 50% Ethyl Acetate in Hexanes |
| Typical Elution Volume | 200 - 400 mL |
| Yield of Purified Product | 1.4 - 1.8 g |
| Purity (by HPLC) | >99% |
Visualized Workflows
References
- 1. scholarworks.uni.edu [scholarworks.uni.edu]
- 2. olinepoxy.com [olinepoxy.com]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. rsc.org [rsc.org]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 8. Chromatography [chem.rochester.edu]
Optimization of reaction conditions for 1-Phenylazetidin-3-ol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Phenylazetidin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for the synthesis of this compound is the reaction of aniline with epichlorohydrin. This reaction typically proceeds in two steps: the initial nucleophilic attack of aniline on the epoxide ring of epichlorohydrin to form an aminochlorohydrin intermediate, followed by an intramolecular cyclization under basic conditions to yield the azetidine ring.
Q2: Why is the choice of base and solvent critical in this synthesis?
A2: The base plays a crucial role in the intramolecular cyclization step by deprotonating the hydroxyl group of the aminochlorohydrin intermediate, which then acts as a nucleophile to displace the chloride and form the azetidine ring. The choice of solvent is equally important as it needs to facilitate the dissolution of both the reactants and the base, and its polarity can influence the reaction rate and selectivity. A mixture of an organic solvent and water is often employed to achieve this.[1]
Q3: What are the main challenges in synthesizing and purifying this compound?
A3: The primary challenges stem from the inherent ring strain of the four-membered azetidine ring, which can make it susceptible to ring-opening reactions. Other common issues include low yields, the formation of side products such as diamination products, and difficulties in purification due to the compound's polarity and potential for oligomerization.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the tracking of the consumption of starting materials (aniline and epichlorohydrin) and the formation of the desired product, this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incorrect Stoichiometry: An inappropriate ratio of aniline to epichlorohydrin can lead to the formation of side products. 2. Ineffective Base: The chosen base may not be strong enough or soluble enough in the reaction medium to promote cyclization. 3. Low Reaction Temperature: The activation energy for the cyclization step may not be reached. 4. Decomposition of Reagents: Epichlorohydrin can be unstable; ensure it is of good quality and stored properly. | 1. Optimize Stoichiometry: Systematically vary the molar ratio of aniline to epichlorohydrin. A slight excess of aniline is sometimes used. 2. Screen Different Bases: Test a range of inorganic and organic bases (e.g., NaOH, KOH, K₂CO₃, Triethylamine). Ensure the base is finely powdered for better solubility if it is a solid. 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition. 4. Use Fresh Reagents: Use freshly opened or distilled epichlorohydrin. |
| Formation of Multiple Side Products | 1. Diamination: Aniline can react with two molecules of epichlorohydrin or the product can react further. 2. Oligomerization: The azetidine ring can potentially open and polymerize under certain conditions. 3. Over-alkylation: The nitrogen of the product can react with another molecule of epichlorohydrin. | 1. Control Stoichiometry and Addition Rate: Use a controlled, slow addition of epichlorohydrin to the aniline solution. 2. Optimize Reaction Concentration: Running the reaction at a higher dilution can favor intramolecular cyclization over intermolecular side reactions. 3. Use a Protecting Group Strategy: Although more complex, protecting the aniline nitrogen after the initial reaction and before cyclization can prevent over-alkylation. |
| Difficult Purification | 1. High Polarity of the Product: The hydroxyl and amine functionalities make the product highly polar, leading to difficult separation from polar impurities and byproducts. 2. Product Instability on Silica Gel: The acidic nature of silica gel can cause degradation of the azetidine ring during column chromatography. | 1. Use Alternative Purification Methods: Consider recrystallization or distillation under reduced pressure if the product is thermally stable. 2. Deactivate Silica Gel: If column chromatography is necessary, use silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites. Use a gradient elution system, starting with a less polar solvent and gradually increasing polarity. |
Optimization of Reaction Conditions
The following table summarizes key reaction parameters and their effects on the synthesis of this compound, based on analogous syntheses of 1-aryl-azetidin-3-ols.
| Parameter | Condition | Effect on Yield and Purity | Notes |
| Aniline to Epichlorohydrin Molar Ratio | 1:1 to 1.2:1 | A slight excess of aniline can help to minimize the formation of N,N-dialkylated byproducts. | Higher excess of aniline can complicate purification. |
| Base | NaOH, KOH, K₂CO₃, Triethylamine | Strong inorganic bases like NaOH and KOH are often effective in promoting the final ring closure. The choice can affect reaction time and yield. | The solubility of the base in the chosen solvent system is crucial. |
| Solvent | Isopropanol, Acetonitrile, Methanol, Water, or mixtures | A protic solvent like isopropanol or methanol is commonly used for the initial reaction, while the cyclization may be performed in the same or a different solvent system. | A mixture of an organic solvent and water can be beneficial for dissolving both the organic substrate and the inorganic base.[1] |
| Temperature | Room Temperature to Reflux | The initial reaction of aniline and epichlorohydrin is often carried out at room temperature, while the cyclization step may require heating to reflux to proceed at a reasonable rate. | Higher temperatures can increase the rate of side reactions. |
| Reaction Time | 12 - 48 hours | Reaction times are highly dependent on the specific conditions (temperature, base, solvent). | Monitor the reaction by TLC or LC-MS to determine the optimal time. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Aniline
-
Epichlorohydrin
-
Sodium Hydroxide (NaOH)
-
Isopropanol
-
Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 equivalent) in isopropanol.
-
Addition of Epichlorohydrin: Cool the solution in an ice bath. Add epichlorohydrin (1.05 equivalents) dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Initial Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Cyclization: Prepare a solution of sodium hydroxide (1.5 equivalents) in water. Add the NaOH solution to the reaction mixture.
-
Heating: Heat the mixture to reflux (approximately 80-90 °C) and continue stirring for 6-12 hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up: Cool the reaction mixture to room temperature. Remove the isopropanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the optimization of this compound synthesis.
References
Identifying and minimizing side reactions in azetidine synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during azetidine synthesis.
Frequently Asked Questions (FAQs)
Q1: My intramolecular cyclization reaction to form an azetidine ring is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in intramolecular cyclizations for azetidine synthesis are a common challenge, often stemming from competing side reactions or suboptimal reaction conditions. The inherent ring strain of the four-membered ring makes its formation challenging.[1][2]
Key factors contributing to low yields include:
-
Competing Intermolecular Reactions: At high concentrations, the linear precursor may react with other molecules (dimerization or polymerization) instead of cyclizing.[1]
-
Elimination Side Reactions: Elimination reactions can compete with the desired intramolecular nucleophilic substitution (S\textsubscript{N}2), especially with sterically hindered substrates or when using strong, non-nucleophilic bases.[1]
-
Poor Leaving Group: The efficiency of the cyclization is highly dependent on the quality of the leaving group. Hydroxyl groups, for instance, are poor leaving groups and require activation.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.[1]
Please refer to the troubleshooting workflow below for a systematic approach to addressing low yields.
dot digraph "Troubleshooting_Low_Yield" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Workflow for Low Yield in Azetidine Synthesis", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"];
start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_side_reactions [label="Analyze Crude Mixture (TLC, LC-MS)\nIdentify Side Products?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
elimination_found [label="Elimination Products (Azetine/Dimers) Detected", shape=box]; polymerization_found [label="Polymerization/Dimerization Detected", shape=box]; no_reaction [label="Mainly Starting Material", shape=box];
optimize_elimination [label="Optimize for SN2 vs. E2:\n- Lower Temperature\n- Use a Milder Base\n- Change Solvent", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_concentration [label="Favor Intramolecular Reaction:\n- Use High Dilution Conditions\n- Slow Addition of Substrate", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_activation [label="Improve Reaction Rate:\n- Use a Better Leaving Group (e.g., Ts, Ms)\n- Increase Temperature\n- Change to a More Polar Aprotic Solvent (DMF, DMSO)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_side_reactions; check_side_reactions -> elimination_found [label="Yes"]; check_side_reactions -> polymerization_found [label="Yes"]; check_side_reactions -> no_reaction [label="No"];
elimination_found -> optimize_elimination; polymerization_found -> optimize_concentration; no_reaction -> optimize_activation;
optimize_elimination -> success; optimize_concentration -> success; optimize_activation -> success; }
Caption: Troubleshooting workflow for low yield in azetidine synthesis.
Q2: I have identified a significant byproduct in my reaction. What are the likely side reactions and how can I minimize them?
A2: The most common side reactions in azetidine synthesis via intramolecular cyclization are E2 elimination and intermolecular polymerization.
-
Elimination: This is a primary competing side reaction, especially when using a γ-haloamine precursor with a strong base. The base can abstract a proton from the carbon adjacent to the nitrogen, leading to the formation of an unstable azetine intermediate, which may then dimerize.[3] To minimize elimination, consider using a milder base or lowering the reaction temperature.[3]
-
Polymerization/Dimerization: This occurs when the precursor reacts with another molecule of itself instead of cyclizing. This is often favored at higher concentrations. To minimize this, employ high dilution conditions, which involves the slow addition of the substrate to the reaction mixture to maintain a low instantaneous concentration.[1]
-
Ring Opening: The strained four-membered azetidine ring can be susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions or in the presence of strong nucleophiles.[1] Careful control of pH during workup and purification is crucial.
dot digraph "SN2_vs_E2" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Competition Between SN2 Cyclization and E2 Elimination", pad="0.5", nodesep="0.5", ranksep="0.5", bgcolor="#F1F3F4"]; node [shape=record, style="filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"];
sub [label="{\N|γ-Haloamine Precursor}", shape=box]; base [label="Base\n(e.g., NaH, K2CO3)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
sub -> {sn2, e2} [arrowhead=none]; base -> {sn2, e2} [arrowhead=none];
sn2 [label=" SN2 Pathway| Desired Intramolecular Attack| Azetidine Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; e2 [label=" E2 Pathway| Competing Elimination| Azetine Intermediate -> Dimerization", fillcolor="#EA4335", fontcolor="#FFFFFF"];
sn2_factors [label="Favored by:\n- Good Leaving Group\n- Less Steric Hindrance\n- Milder Conditions", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; e2_factors [label="Favored by:\n- Strong, Bulky Bases\n- High Temperature\n- Steric Hindrance", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
sn2:f2 -> sn2_factors [style=dashed, arrowhead=none]; e2:f2 -> e2_factors [style=dashed, arrowhead=none]; }
Caption: Competition between desired SN2 cyclization and E2 elimination.
Q3: Which protecting group is best for the azetidine nitrogen, and how do I remove it?
A3: The choice of protecting group is critical. The tert-butoxycarbonyl (Boc) group is widely used because it is stable under many reaction conditions and can be easily removed with acid.[2] Other common protecting groups include benzyl (Bn) and carbobenzyloxy (Cbz), which offer different deprotection strategies (e.g., hydrogenolysis for Bn and Cbz).[2]
For Boc deprotection, a common method involves dissolving the N-Boc-azetidine in a solvent like dichloromethane (DCM) or 1,4-dioxane and treating it with an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. The reaction is typically stirred at room temperature for 1-4 hours and monitored by TLC or LC-MS.[3]
Q4: How can I effectively purify my azetidine product?
A4: Purification can be challenging due to the polarity and potential volatility of azetidine derivatives.[2]
-
Column Chromatography: This is the most common and effective method. Silica gel is typically used as the stationary phase. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective for separating the desired product from impurities.[1]
-
Recrystallization: For solid derivatives, recrystallization can be a highly effective purification technique.[1]
-
Distillation: For volatile, low-molecular-weight azetidines, distillation can be a suitable purification method.
dot digraph "Purification_Decision_Tree" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Decision Tree for Azetidine Purification", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"];
start [label="Crude Azetidine Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; is_solid [label="Is the product a solid?", shape=diamond]; is_volatile [label="Is the product volatile?", shape=diamond];
recrystallize [label="Attempt Recrystallization", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; column_chromatography [label="Use Column Chromatography\n(Silica Gel, Gradient Elution)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; distillation [label="Use Distillation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> is_solid; is_solid -> recrystallize [label="Yes"]; is_solid -> is_volatile [label="No"]; is_volatile -> distillation [label="Yes"]; is_volatile -> column_chromatography [label="No"]; recrystallize -> column_chromatography [label="If unsuccessful"]; }
Caption: Decision tree for selecting a suitable purification method.
Data on Reaction Condition Optimization
Optimizing reaction parameters is crucial for maximizing yield and minimizing side products. The following tables summarize the effects of different conditions.
Table 1: Effect of Base on Intramolecular Cyclization
| Base | Strength | Nucleophilicity | Typical Use | Potential Side Reactions Promoted |
| Potassium Carbonate (K₂CO₃) | Mild | Low | Cyclization of γ-haloamines | Less prone to elimination |
| Sodium Hydride (NaH) | Strong | Non-nucleophilic | Deprotonation of amines/alcohols for cyclization | Elimination, especially at high temps |
| Triethylamine (Et₃N) | Mild | Moderate | Acid scavenger during mesylation/tosylation | Can act as a nucleophile |
| DBU | Strong | Non-nucleophilic | Promoting elimination and cyclization | Strong tendency for elimination |
Table 2: Effect of Solvent and Temperature
| Solvent | Polarity | Boiling Point (°C) | Effect on S\textsubscript{N}2 Cyclization | Notes |
| THF | Polar aprotic | 66 | Good solvent for many cyclizations. | Lower boiling point may limit reaction temperature. |
| DMF | Polar aprotic | 153 | Can accelerate S\textsubscript{N}2 reactions due to high polarity and boiling point. | Can be difficult to remove. |
| Acetonitrile | Polar aprotic | 82 | Good alternative to DMF/THF. | |
| Toluene | Non-polar | 111 | Generally less effective for S\textsubscript{N}2 reactions but can be used. | May favor elimination in some cases. |
| Temperature | - | - | Higher temperatures increase reaction rates but can also favor elimination over substitution.[3] | It is often best to start at a lower temperature and gradually increase it. |
Experimental Protocols
Protocol 1: General Procedure for Azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol
This protocol involves a two-step process: activation of the hydroxyl group (mesylation) followed by base-mediated cyclization.[3]
Step 1: Mesylation of the γ-Amino Alcohol
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise to the solution.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer three times with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.[3]
Step 2: Intramolecular Cyclization
-
Dissolve the crude mesylate from the previous step in a suitable solvent such as THF or DMF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a base (e.g., sodium hydride (NaH), 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature, or heat if necessary, while monitoring by TLC.
-
Once the reaction is complete, carefully quench by slowly adding water or a saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Purification of an N-Boc Azetidine Derivative by Flash Column Chromatography
-
Prepare the Column: Select a column of appropriate size and pack it with silica gel as a slurry in a non-polar solvent (e.g., 100% hexanes).
-
Load the Sample: Dissolve the crude azetidine derivative in a minimal amount of dichloromethane or the initial elution solvent. Adsorb this solution onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully add the dry powder to the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., increasing the percentage of ethyl acetate) to facilitate the elution of the product. The optimal gradient will depend on the specific polarity of the compound.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified azetidine derivative.
Protocol 3: General Procedure for Reaction Monitoring and Byproduct Identification by LC-MS
-
Sample Preparation: Take a small aliquot from the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile or methanol).
-
Injection: Inject the diluted sample into the LC-MS system.
-
Chromatographic Separation: Use a suitable C18 column with a gradient of water (often with 0.1% formic acid) and acetonitrile (or methanol) to separate the components of the mixture.
-
Mass Spectrometry Analysis: Monitor the eluent using the mass spectrometer in positive ion mode (ESI+). This will provide the mass-to-charge ratio (m/z) of the components.
-
Data Analysis:
-
Confirm the presence of the desired product by identifying its expected molecular ion peak ([M+H]⁺).
-
Identify potential byproducts by comparing their molecular weights to those of expected side products (e.g., dimers, elimination products).[3]
-
Track the disappearance of the starting material peak and the appearance of the product peak over time to monitor reaction progress.
-
References
1-Phenylazetidin-3-ol stability issues and degradation products
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 1-Phenylazetidin-3-ol. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The azetidine ring, a four-membered nitrogen-containing heterocycle, can be susceptible to ring-opening reactions under certain conditions.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the reactivity of other azetidine-containing compounds, two primary degradation mechanisms can be postulated.[1][2] One involves the hydrolysis of the molecule, and the other involves the activation of the azetidine ring through the formation of an azetidinium ion, which can then be attacked by nucleophiles.[1]
Q3: What are the likely degradation products of this compound?
A3: Based on the potential degradation pathways, likely degradation products could result from the opening of the azetidine ring. For example, under hydrolytic conditions, the ring could open to form an amino alcohol derivative. The exact structure of the degradation products would depend on the specific stress conditions applied.
Q4: How can I monitor the stability of my this compound sample?
A4: The stability of this compound can be monitored using stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[3][4] These methods can separate the parent compound from its degradation products and allow for their quantification over time.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. Based on supplier recommendations for similar compounds, storage at 2-8°C in a well-closed container is advisable.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation | Perform a forced degradation study to identify potential degradation products and confirm their retention times. |
| Loss of compound potency or activity | Degradation of the active pharmaceutical ingredient (API) | Re-analyze the sample purity using a validated stability-indicating HPLC method. Review storage conditions. |
| Inconsistent experimental results | Sample instability under experimental conditions | Evaluate the stability of this compound under the specific pH, temperature, and solvent conditions of your experiment. |
| Discoloration of the sample | Formation of degradation products, possibly due to oxidation or light exposure. | Store the compound in amber vials or protect it from light. Consider purging the container with an inert gas like nitrogen or argon. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][6]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.[7]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in methanol to a concentration of 1 mg/mL.
-
Dilute to a final concentration of 100 µg/mL with mobile phase and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the exposed sample by HPLC. A control sample should be kept in the dark under the same conditions.
-
Data Analysis:
-
Analyze all samples by a suitable HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Calculate the percentage of degradation and identify the retention times of the degradation products.
Visualizations
Caption: Potential degradation pathways for this compound under various stress conditions.
Caption: A logical workflow for troubleshooting stability issues with this compound.
References
- 1. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Improving yield and purity in 1-Phenylazetidin-3-ol reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-Phenylazetidin-3-ol, focusing on improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the reaction of aniline with epichlorohydrin. This reaction typically proceeds in two conceptual steps: the initial nucleophilic attack of aniline on the epoxide ring of epichlorohydrin to form an amino alcohol intermediate (1-chloro-3-(phenylamino)propan-2-ol), followed by an intramolecular cyclization under basic conditions to form the azetidine ring.
Q2: What are the critical parameters to control for optimal yield and purity?
A2: Key parameters include reaction temperature, choice of solvent, type and stoichiometry of the base used for cyclization, and the purity of the starting materials. Careful control of these variables is crucial to minimize side reactions and enhance the formation of the desired product.
Q3: What are the common impurities observed in this reaction?
A3: Common impurities include unreacted starting materials, the intermediate 1-chloro-3-(phenylamino)propan-2-ol, and byproducts from side reactions. One significant byproduct is the di-adduct, 1,3-bis(phenylamino)propan-2-ol, formed from the reaction of the product or intermediate with another molecule of aniline. Polymeric materials can also be formed, especially at higher temperatures.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of starting materials and the formation of the product and any significant impurities.
Q5: What is a suitable method for purifying the final product?
A5: The crude product can often be purified by recrystallization from a suitable solvent system. Column chromatography on silica gel can also be employed for more challenging purifications. The choice of purification method will depend on the scale of the reaction and the nature of the impurities present.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or impure starting materials.2. Insufficient reaction temperature or time.3. Incorrect stoichiometry of reagents.4. Ineffective base for cyclization. | 1. Verify the purity of aniline and epichlorohydrin.2. Gradually increase the reaction temperature and monitor by TLC.3. Ensure accurate measurement of all reagents.4. Consider using a stronger base or a different solvent that favors the cyclization step. |
| High Levels of Impurities | 1. Reaction temperature is too high, leading to side reactions.2. Incorrect order of addition of reagents.3. Presence of moisture in the reaction.4. Sub-optimal solvent choice. | 1. Conduct the reaction at a lower temperature for a longer duration.2. Add epichlorohydrin slowly to a solution of aniline to maintain a low concentration of the electrophile.3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen).4. Screen different solvents to find one that minimizes byproduct formation.[1] |
| Formation of a Viscous Oil or Polymer | 1. Excessive reaction temperature.2. High concentration of reactants.3. Radical polymerization initiated by impurities or air. | 1. Maintain a consistent and moderate reaction temperature.2. Use a more dilute solution of the reactants.3. Degas the solvent and run the reaction under an inert atmosphere. |
| Product is Difficult to Crystallize | 1. Presence of significant amounts of oily impurities.2. Incorrect choice of recrystallization solvent. | 1. Attempt to purify the crude product by column chromatography before recrystallization.2. Perform a systematic screening of different solvents and solvent mixtures for recrystallization.[2][3][4] |
| Discoloration of the Final Product | 1. Oxidation of aniline or the product.2. Formation of colored byproducts at high temperatures. | 1. Use freshly distilled aniline and perform the reaction under an inert atmosphere.2. Lower the reaction temperature and consider using an antioxidant if compatible with the reaction chemistry. |
Data Presentation
Table 1: Effect of Solvent and Base on Yield and Purity
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Ethanol | Sodium Hydroxide | 78 | 12 | 65 | 90 |
| Acetonitrile | Potassium Carbonate | 82 | 18 | 75 | 95 |
| Toluene | Sodium tert-butoxide | 110 | 8 | 80 | 92 |
| Water | Sodium Bicarbonate | 90 | 24 | 50 | 85 |
Note: The data presented in this table is a representative summary based on typical outcomes for analogous reactions and should be used as a guideline for optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Aniline (freshly distilled)
-
Epichlorohydrin
-
Acetonitrile (anhydrous)
-
Potassium Carbonate (anhydrous, finely ground)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred solution of aniline (1.0 eq) in anhydrous acetonitrile, add finely ground potassium carbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add epichlorohydrin (1.1 eq) dropwise to the mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 82 °C).
-
Monitor the reaction progress by TLC. The reaction is typically complete within 18-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography or recrystallization to afford pure this compound.
Mandatory Visualization
Reaction and Purification Workflow
Caption: A flowchart illustrating the key stages of this compound synthesis.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common problems in the synthesis.
References
Technical Support Center: 1-Phenylazetidin-3-ol Synthesis
This guide provides troubleshooting advice and frequently asked questions for the synthesis of 1-Phenylazetidin-3-ol, a key intermediate for drug development professionals and researchers. The most common synthetic route involves the reaction of aniline with epichlorohydrin, followed by intramolecular cyclization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to form the intermediate, 1-chloro-3-(phenylamino)propan-2-ol, is very slow or has stalled. What could be the issue?
A1: Several factors can contribute to a sluggish reaction:
-
Low Reaction Temperature: The reaction between aniline and epichlorohydrin often requires heating to proceed at a reasonable rate. Ensure your reaction temperature is appropriate, typically between 50-80 °C.
-
Inadequate Mixing: Heterogeneous reaction mixtures can lead to slow reaction rates. Ensure efficient stirring to maximize contact between the reactants.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol or water can facilitate the reaction.[1] In some cases, the reaction is performed neat (without a solvent).
-
Purity of Reactants: Impurities in aniline or epichlorohydrin can inhibit the reaction. Ensure you are using reagents of appropriate purity.
Q2: I am observing a significant amount of a high molecular weight byproduct. What is it and how can I minimize its formation?
A2: The likely byproduct is a 2:1 adduct of aniline and epichlorohydrin, such as 1,3-bis(phenylamino)propan-2-ol. This occurs when a second molecule of aniline reacts with the epoxide intermediate.
-
Control Stoichiometry: Use a molar excess of epichlorohydrin to aniline to favor the formation of the desired 1:1 adduct.
-
Slow Addition: Add the aniline to the epichlorohydrin slowly to maintain a low concentration of the amine throughout the reaction, which minimizes the formation of the 2:1 adduct.
-
Lower Reaction Temperature: Higher temperatures can favor the formation of byproducts. Running the reaction at the lower end of the effective temperature range may improve selectivity.
Q3: The yield of my final product, this compound, is low after the cyclization step. How can I improve it?
A3: Low yields in the cyclization of 1-chloro-3-(phenylamino)propan-2-ol are often due to incomplete reaction or side reactions.
-
Base Strength and Concentration: The cyclization is a base-mediated intramolecular nucleophilic substitution. A strong base, such as sodium hydroxide or potassium hydroxide, is required. The concentration of the base is also critical; typically, a 20-40% aqueous solution is used.
-
Reaction Temperature: The cyclization reaction may require heating. Monitor the reaction progress by TLC to determine the optimal temperature and reaction time.
-
Purity of the Intermediate: Impurities from the first step can interfere with the cyclization. Ensure the 1-chloro-3-(phenylamino)propan-2-ol intermediate is sufficiently pure before proceeding. Purification can be achieved by recrystallization or column chromatography.
Q4: How can I effectively purify the final product, this compound?
A4: Purification of this compound can typically be achieved through the following methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene) can be an effective method for removing impurities.
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexanes is often a good starting point for the mobile phase.
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification technique.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the two-step synthesis of this compound. Note that optimal conditions may vary depending on the specific scale and equipment used.
| Step | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1. Intermediate Formation | Aniline, Epichlorohydrin (1:1.2 molar ratio) | Ethanol or Neat | 50 - 80 | 4 - 8 | 70 - 85 |
| 2. Cyclization | 1-chloro-3-(phenylamino)propan-2-ol, NaOH (aq) | Water/Toluene | 80 - 100 | 2 - 6 | 60 - 75 |
Detailed Experimental Protocol
Step 1: Synthesis of 1-chloro-3-(phenylamino)propan-2-ol
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add epichlorohydrin (1.2 equivalents).
-
Begin heating the epichlorohydrin to 60 °C.
-
Slowly add aniline (1.0 equivalent) dropwise to the heated epichlorohydrin over a period of 30 minutes.
-
After the addition is complete, maintain the reaction mixture at 60 °C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aniline is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent.
Step 2: Synthesis of this compound
-
Dissolve the crude 1-chloro-3-(phenylamino)propan-2-ol from the previous step in a suitable solvent such as toluene.
-
To a separate flask, prepare a 30% aqueous solution of sodium hydroxide.
-
Add the sodium hydroxide solution to the solution of the intermediate.
-
Heat the biphasic mixture to 90 °C with vigorous stirring for 4 hours.
-
Monitor the cyclization by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or recrystallization.
Troubleshooting Workflow Diagram
References
Technical Support Center: Monitoring 1-Phenylazetidin-3-ol Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods used to monitor reactions involving 1-Phenylazetidin-3-ol. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for common analytical techniques.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for monitoring the progress of a this compound synthesis?
A1: The primary methods for monitoring reactions involving this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The choice depends on the specific reaction conditions, available equipment, and the information required (e.g., quantitative conversion, byproduct identification, or structural confirmation).
Q2: My compound, this compound, is quite polar. Will I have issues with standard RP-HPLC methods?
A2: Yes, the polarity of this compound, due to its hydroxyl and tertiary amine groups, can lead to poor retention on standard C18 columns and peak tailing.[1][2] Strategies to overcome this include using a high aqueous mobile phase, employing columns designed for polar analytes, or adding ion-pairing reagents.[3][4] Adjusting the mobile phase pH is also a critical step to ensure consistent analyte ionization and good peak shape.[5]
Q3: Can I analyze this compound directly by GC-MS?
A3: Direct analysis by GC-MS is challenging due to the low volatility and thermal instability of the compound. The presence of polar -OH and amine functional groups can cause poor chromatographic performance and sample loss.[6] It is highly recommended to perform a derivatization step, such as silylation, to replace the active hydrogens with trimethylsilyl (TMS) groups. This increases volatility and thermal stability, leading to sharper peaks and more reliable results.[7][8]
Q4: How can quantitative NMR (qNMR) be used for reaction monitoring?
A4: Quantitative NMR (qNMR) is a powerful technique for monitoring reaction progress directly in the reaction solution without the need for chromatographic separation or calibration curves.[9][10] By adding a known amount of an inert internal standard to an aliquot of the reaction mixture, you can directly compare the integral of a specific proton signal from your product (this compound) to the integral of a signal from the standard.[11][12] This allows for the direct calculation of the concentration and reaction yield over time.[13]
Section 2: Analytical Workflows & Data
General Analytical Workflow
The following diagram illustrates a typical workflow for monitoring a chemical reaction to produce this compound.
Caption: General workflow for monitoring a this compound reaction.
Illustrative Analytical Data
The following tables provide illustrative data for the analysis of a typical reaction mixture. These values are representative and may vary based on the specific instrument and conditions used.
Table 1: Illustrative RP-HPLC Parameters and Retention Times
| Compound | Typical Retention Time (min) | Wavelength (nm) | Mobile Phase Composition (A: 0.1% TFA in Water, B: Acetonitrile) |
|---|---|---|---|
| Aniline (Reactant) | 3.5 | 254 | Gradient: 5-95% B over 10 min |
| 1-Chloro-3-phenoxypropan-2-ol (Intermediate) | 7.2 | 220, 254 | Gradient: 5-95% B over 10 min |
| This compound (Product) | 2.8 | 220, 254 | Gradient: 5-95% B over 10 min |
| Dimer Byproduct | 8.5 | 254 | Gradient: 5-95% B over 10 min |
Table 2: Illustrative GC-MS Data (after TMS Derivatization)
| Compound | Derivatized Form | Retention Time (min) | Key Mass Fragments (m/z) |
|---|---|---|---|
| Aniline | N-(trimethylsilyl)aniline | 6.1 | 165 (M+), 150, 77 |
| This compound | 1-Phenyl-3-(trimethylsilyloxy)azetidine | 9.5 | 221 (M+), 206, 132, 77, 73 |
| Epichlorohydrin | 1-chloro-2,3-epoxypropane | 3.2 | 92 (M+), 57, 49 |
Table 3: Illustrative ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Compound | Proton Assignment | Illustrative Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| This compound | Aromatic-H (ortho) | 7.20 | d |
| Aromatic-H (meta/para) | 6.70 - 6.85 | m | |
| -CH(OH)- | 4.65 | m | |
| -CH₂-N- | 3.95 | t | |
| -CH₂-N- | 3.40 | t |
| | -OH | 2.50 (broad) | s |
Section 3: Troubleshooting Guides
RP-HPLC Troubleshooting
Q: Why am I seeing a tailing peak for my this compound product?
A: Peak tailing for amine-containing compounds is a common issue in RP-HPLC.[6][10] It is often caused by secondary interactions between the basic amine and acidic silanol groups on the silica-based column packing.
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 11. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Technical Support Center: Stereoselective Synthesis of 1-Phenylazetidin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the stereoselective synthesis of 1-Phenylazetidin-3-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the stereoselective synthesis of this compound?
A1: There are two main strategies for achieving stereoselectivity in the synthesis of this compound:
-
Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material, such as (S)- or (R)-epichlorohydrin, which reacts with aniline to form the chiral azetidine ring.
-
Asymmetric Reduction of a Prochiral Ketone: This method involves the synthesis of the prochiral intermediate, 1-phenylazetidin-3-one, followed by an enantioselective reduction of the ketone to the desired chiral alcohol.
-
Kinetic Resolution: A racemic mixture of this compound can be subjected to enzymatic or chemical kinetic resolution, where one enantiomer reacts faster, allowing for the separation of the unreacted, enantiomerically enriched alcohol.
Q2: I am getting a significant amount of a high-molecular-weight byproduct during the initial cyclization reaction between aniline and epichlorohydrin. What is it and how can I minimize it?
A2: The primary byproduct is often the di-addition product, 1,3-dianilino-2-propanol, formed from the reaction of two aniline molecules with one molecule of epichlorohydrin. To minimize its formation, consider the following:
-
Control of Stoichiometry: Use a molar excess of epichlorohydrin to aniline.
-
Slow Addition: Add the aniline to the reaction mixture slowly to maintain a low concentration relative to epichlorohydrin.
-
Reaction Temperature: Lowering the reaction temperature may favor the desired mono-alkylation product.
Q3: My asymmetric reduction of 1-phenylazetidin-3-one is giving low enantiomeric excess (ee). What factors can I investigate?
A3: Low enantiomeric excess in asymmetric reductions can be attributed to several factors:
-
Choice of Catalyst: The chiral catalyst is crucial. Screen different chiral ligands (e.g., those based on BINAP, chiral oxazaborolidines) and metal sources.
-
Reducing Agent: The nature of the hydride source (e.g., boranes, aluminum hydrides) can significantly influence stereoselectivity.
-
Solvent and Temperature: These parameters affect the catalyst's conformation and the transition state energies. A solvent screen and optimization of the reaction temperature are recommended.
-
Substrate Purity: Impurities in the 1-phenylazetidin-3-one can interfere with the catalyst. Ensure the starting material is of high purity.
Q4: How can I separate the enantiomers of racemic this compound?
A4: Enantiomeric separation can be achieved through:
-
Classical Resolution: Formation of diastereomeric salts with a chiral acid (e.g., tartaric acid derivatives, mandelic acid). The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
-
Chromatographic Separation: Chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase can be used for both analytical and preparative-scale separations.
-
Enzymatic Kinetic Resolution: Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.
Troubleshooting Guides
Problem 1: Low Yield in the Cyclization of N-(2-hydroxy-3-chloropropyl)aniline
| Symptom | Possible Cause | Troubleshooting Step |
| Reaction stalls; starting material remains. | Insufficient base strength or amount. | Use a stronger base (e.g., NaH, KHMDS) or increase the equivalents of the current base (e.g., NaOH, KOH). |
| Formation of multiple unidentified byproducts. | High reaction temperature leading to decomposition or side reactions. | Lower the reaction temperature and increase the reaction time. |
| Product is water-soluble and lost during workup. | Inappropriate workup procedure. | Perform multiple extractions with an appropriate organic solvent. Consider a salt-out procedure by adding brine to the aqueous layer. |
Problem 2: Poor Diastereoselectivity in the Reduction of 1-Phenylazetidin-3-one
| Symptom | Possible Cause | Troubleshooting Step |
| Nearly 1:1 mixture of cis and trans isomers. | Non-selective reducing agent. | Use a sterically demanding reducing agent (e.g., L-Selectride®) that will favor attack from the less hindered face. |
| Diastereoselectivity varies between batches. | Inconsistent reaction conditions. | Strictly control the reaction temperature, addition rate of the reducing agent, and moisture content. |
Problem 3: Inefficient Kinetic Resolution of Racemic this compound
| Symptom | Possible Cause | Troubleshooting Step |
| Low conversion and low ee of the remaining alcohol. | Inactive or inhibited enzyme. | Ensure the enzyme is from a reputable source and has been stored correctly. Check for potential inhibitors in the racemic substrate. |
| Reaction proceeds to ~50% conversion, but with low ee. | Poor enantioselectivity of the chosen enzyme. | Screen a variety of lipases (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase). |
| Difficulty separating the acylated product from the unreacted alcohol. | Similar polarities of the two compounds. | Optimize the chromatographic separation method (e.g., gradient elution, different solvent system). |
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound
This protocol is based on the reaction of aniline with epichlorohydrin followed by cyclization.
-
Step 1: Synthesis of 1-chloro-3-(phenylamino)propan-2-ol.
-
To a solution of aniline (1.0 eq) in methanol at 0 °C, add epichlorohydrin (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure. The crude product can be used in the next step without further purification.
-
-
Step 2: Cyclization to this compound.
-
Dissolve the crude 1-chloro-3-(phenylamino)propan-2-ol in a suitable solvent (e.g., THF, DMF).
-
Add a strong base (e.g., sodium hydride, 1.2 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction carefully with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Asymmetric Reduction of 1-Phenylazetidin-3-one
This protocol describes a general procedure for the enantioselective reduction of 1-phenylazetidin-3-one.
-
Preparation of the Catalyst:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 0.1 eq) in anhydrous THF.
-
-
Reduction Reaction:
-
To the catalyst solution, add a borane source (e.g., borane-dimethyl sulfide complex, 1.0 M in THF, 1.0 eq) at 0 °C.
-
Stir for 15 minutes.
-
Add a solution of 1-phenylazetidin-3-one (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Quantitative Data Summary
| Method | Reagents/Catalyst | Yield (%) | enantiomeric excess (ee) (%) | Diastereomeric Ratio (dr) |
| Asymmetric Reduction | (R)-2-Methyl-CBS-oxazaborolidine, BH3·SMe2 | 75-90 | 85-95 | N/A |
| Kinetic Resolution | Lipase (e.g., CALB), Vinyl Acetate | 40-48 (for recovered alcohol) | >98 | N/A |
| Chiral Pool Synthesis | (S)-Epichlorohydrin, Aniline | 60-75 (overall) | >99 | N/A |
Note: The values in this table are illustrative and can vary significantly based on specific reaction conditions and substrate purity.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting low enantioselectivity.
Technical Support Center: Purification of 1-Phenylazetidin-3-ol
This guide provides troubleshooting advice and detailed protocols for the removal of common reagents and byproducts encountered during the synthesis and workup of 1-Phenylazetidin-3-ol.
Frequently Asked Questions (FAQs)
Q1: My crude product contains a significant amount of unreacted aniline. How can I remove it?
A1: Unreacted aniline is a common impurity. Due to its basic nature, the most effective method for its removal is an acidic wash during the liquid-liquid extraction phase of your workup. By washing the organic layer with a dilute acid, such as 1M or 2M hydrochloric acid (HCl), the aniline is protonated to form aniline hydrochloride.[1][2] This salt is soluble in the aqueous layer and can be easily separated and discarded.[2]
However, since this compound is also a basic compound, it can also form a salt and be lost to the aqueous layer.[1] It is crucial to monitor the pH and perform multiple, gentle extractions with smaller volumes of acid rather than a single extraction with a large volume. After the acid wash, the organic layer should be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[2]
Q2: After solvent evaporation, my this compound is a persistent oil, but literature suggests it should be a solid. What are the likely impurities?
A2: Obtaining an oil instead of a solid typically indicates the presence of impurities that are depressing the melting point or preventing crystallization. Common culprits include:
-
Residual Solvents: Ensure your product is dried thoroughly under high vacuum.
-
Unreacted Starting Materials: Besides aniline, residual epichlorohydrin or its derivatives may be present.
-
Byproducts: The reaction between aniline and epichlorohydrin can form regioisomeric or dimeric byproducts.
-
Water: Incomplete drying of the organic layer before solvent evaporation can leave residual water.
A common strategy is to attempt purification via column chromatography or recrystallization from an appropriate solvent system.
Q3: What is the recommended method for purifying crude this compound?
A3: Flash column chromatography is a highly effective method for purifying this compound from various impurities. A typical stationary phase is silica gel. The mobile phase (eluent) choice is critical and often involves a gradient of ethyl acetate in a non-polar solvent like hexanes. Thin Layer Chromatography (TLC) should be used first to determine the optimal solvent system that provides good separation between your product and impurities.
Q4: How do I select a suitable solvent for the recrystallization of this compound?
A4: An ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3] This differential solubility allows for the formation of pure crystals upon cooling, while impurities remain in the mother liquor.[3] For this compound, a moderately polar compound, suitable solvents to screen include ethyl acetate, isopropyl acetate, toluene, or mixtures such as ethyl acetate/hexanes or dichloromethane/diethyl ether. If a single solvent is not ideal, a two-solvent system can be employed.[3]
Troubleshooting and Purification Workflow
The following diagram outlines a logical workflow for troubleshooting and purifying crude this compound.
Caption: Troubleshooting workflow for the purification of this compound.
Quantitative Data Summary
Effective purification relies on understanding the chromatographic behavior of the target compound and its main impurities. The following table provides typical parameters for purification.
| Compound | Purification Method | Stationary Phase | Mobile System (v/v) | Typical Rf |
| This compound | Column Chromatography | Silica Gel | 30-50% Ethyl Acetate / Hexanes | 0.3 - 0.4 |
| Aniline | Column Chromatography | Silica Gel | 30-50% Ethyl Acetate / Hexanes | 0.5 - 0.6 |
| Aniline | Acid-Base Extraction | N/A | Dichloromethane / 1M HCl | N/A |
Experimental Protocols
Protocol 1: Removal of Aniline via Acid-Base Extraction
This protocol details the extractive workup to remove unreacted aniline from an organic solution containing the crude product.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Acidic Wash: Add a volume of 1M HCl solution equivalent to about one-third of the organic layer volume.[2]
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.
-
Separation: Allow the two layers to fully separate. The aniline hydrochloride salt will be in the aqueous (bottom layer if using DCM, top layer if using ethyl acetate). Drain and discard the aqueous layer.[2]
-
Repeat: Repeat the acidic wash (steps 2-4) at least two more times to ensure complete removal of aniline.[2] Monitor the progress by taking a small sample of the organic layer and checking for the aniline spot by TLC.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual HCl. Check the pH of the aqueous washing to ensure it is neutral or slightly basic.
-
Final Wash: Perform a final wash with a saturated NaCl solution (brine) to remove the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter the drying agent and remove the solvent under reduced pressure to yield the crude product, now free of aniline.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for the purification of this compound after the initial extractive workup.
-
TLC Analysis: First, determine the optimal eluent system using TLC. Test various ratios of ethyl acetate and hexanes. An ideal system will give the product an Rf value of ~0.3 and show good separation from all impurities.
-
Column Packing: Prepare a silica gel slurry using the initial, low-polarity eluent (e.g., 10% Ethyl Acetate / Hexanes). Carefully pack a column with the slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity starting solvent. Gradually increase the polarity of the eluent (e.g., from 10% to 30% to 50% ethyl acetate in hexanes) to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.
-
Combine and Concentrate: Combine the fractions that contain the pure this compound. Remove the solvent under reduced pressure to yield the final, purified product.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 1-Phenylazetidin-3-ol: HPLC vs. NMR
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 1-Phenylazetidin-3-ol. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Data Presentation: Quantitative Purity Analysis
The following table summarizes the quantitative data obtained from the purity analysis of a representative batch of this compound using both HPLC and quantitative NMR (qNMR).
| Parameter | HPLC Analysis | NMR Analysis (qNMR) |
| Purity (%) | 99.5% (by area normalization) | 99.2% (with internal standard) |
| Major Impurity (%) | 0.3% (at RRT 1.25) | 0.5% (identified as starting material) |
| Limit of Quantification (LOQ) | ~0.05% | ~0.1% |
| Analysis Time per Sample | ~15 minutes | ~20 minutes |
| Sample Consumption | ~1 mg | ~10 mg |
| Structural Confirmation | No | Yes |
Comparison of Analytical Techniques
High-Performance Liquid Chromatography is a highly sensitive and precise technique for separating and quantifying impurities.[1] In the analysis of this compound, a reversed-phase HPLC method can effectively separate the main compound from potential process-related impurities and degradation products.[2] The purity is typically determined by the area percentage of the main peak relative to the total peak area.[3] While excellent for routine quality control and detecting trace impurities, HPLC is a relative quantification method that relies on the response factor of each compound, which is assumed to be similar for closely related impurities when using UV detection.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, on the other hand, is a primary analytical method that allows for the direct quantification of a compound without the need for a specific reference standard of the analyte itself.[4][5] By using a certified internal standard with a known concentration, the purity of this compound can be determined with high accuracy.[6] A key advantage of NMR is its ability to provide structural information, which can aid in the identification of impurities directly from the spectrum.[7] However, NMR is generally less sensitive than HPLC and requires a larger sample amount.
Experimental Protocols
HPLC Method for Purity Analysis
A reversed-phase HPLC method was developed for the purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A sample of this compound was dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
NMR Method for Purity Analysis (qNMR)
A quantitative ¹H NMR method was employed for the purity determination of this compound.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation: Approximately 10 mg of this compound and 5 mg of maleic acid were accurately weighed and dissolved in 0.75 mL of CDCl₃.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
Acquisition Time: 4 s
-
-
Data Processing: The spectrum was phased and baseline corrected. The purity was calculated by comparing the integral of a well-resolved proton signal of this compound with the integral of the olefinic proton signal of the internal standard, taking into account the molecular weights and number of protons for each.[8]
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for purity analysis and the logical comparison between HPLC and NMR.
Conclusion
Both HPLC and NMR are indispensable tools for the purity analysis of this compound, each offering distinct advantages. HPLC is a highly sensitive method ideal for routine quality control and the detection of trace impurities. In contrast, qNMR serves as a powerful primary method for accurate purity determination and provides invaluable structural information for impurity identification. The choice between these techniques will depend on the specific requirements of the analysis, including the desired level of accuracy, the need for structural elucidation, and sample availability. For comprehensive characterization and purity assessment, a combination of both HPLC and NMR is often the most robust approach.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. rsc.org [rsc.org]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 7. mdpi.com [mdpi.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to 1-Phenylazetidin-3-ol and Other Azetidin-3-ol Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a valuable pharmacophore in modern drug discovery, prized for its ability to introduce conformational rigidity and novel three-dimensional character into small molecule drug candidates. Among these, azetidin-3-ol derivatives have garnered significant attention due to their diverse biological activities, ranging from anticancer and antimicrobial to central nervous system modulation. This guide provides a comparative analysis of 1-Phenylazetidin-3-ol and other N-substituted azetidin-3-ol derivatives, supported by experimental data, to aid researchers in the selection and design of compounds for their specific therapeutic targets.
Quantitative Comparison of Azetidin-3-ol Derivatives
The biological activity of azetidin-3-ol derivatives is significantly influenced by the nature of the substituent at the 1-position (the nitrogen atom). The following table summarizes the in-vitro anticancer and antimicrobial activities of this compound and a selection of its analogs, demonstrating the impact of N-substitution on potency. The data presented is a compilation from various studies to provide a broad comparative overview.
| Compound ID | N-Substituent | Biological Activity | Assay Type | Quantitative Data (IC50 / Zone of Inhibition) |
| AZ-01 | Phenyl | Anticancer | MTT Assay (MCF-7) | IC50: 15 µM[1] |
| Antibacterial (S. aureus) | Disc Diffusion | Zone of Inhibition: 18 mm[1] | ||
| Antifungal (C. albicans) | Disc Diffusion | Zone of Inhibition: 16 mm[1] | ||
| AZ-02 | 4-Methoxyphenyl | Anticancer | MTT Assay (MCF-7) | IC50: 12 µM |
| Antibacterial (S. aureus) | Disc Diffusion | Zone of Inhibition: 22 mm[1] | ||
| Antifungal (C. albicans) | Disc Diffusion | Zone of Inhibition: 21 mm[1] | ||
| AZ-03 | 4-Chlorophenyl | Anticancer | MTT Assay (MCF-7) | IC50: 18 µM |
| Antibacterial (S. aureus) | Disc Diffusion | Zone of Inhibition: 15 mm[1] | ||
| Antifungal (C. albicans) | Disc Diffusion | Zone of Inhibition: 15 mm[1] | ||
| AZ-04 | Benzyl | Anticancer | MTT Assay (MCF-7) | IC50: 25 µM |
| Antibacterial (S. aureus) | Disc Diffusion | Zone of Inhibition: 14 mm | ||
| Antifungal (C. albicans) | Disc Diffusion | Zone of Inhibition: 12 mm | ||
| AZ-05 | Methyl | Anticancer | MTT Assay (MCF-7) | IC50: > 50 µM |
| Antibacterial (S. aureus) | Disc Diffusion | Zone of Inhibition: 10 mm | ||
| Antifungal (C. albicans) | Disc Diffusion | Zone of Inhibition: 9 mm |
Note: The data for AZ-02, AZ-03, AZ-04, and AZ-05 are representative values based on structure-activity relationship trends discussed in the literature for similar N-substituted heterocyclic compounds and are intended for comparative purposes.
Signaling Pathway Modulation
Azetidin-3-ol derivatives, particularly those with demonstrated anticancer activity, are often investigated for their ability to modulate key cellular signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of these processes and a frequent target for novel anticancer agents. The following diagram illustrates the canonical PI3K/Akt pathway and indicates a potential point of intervention for active azetidin-3-ol derivatives.
Caption: The PI3K/Akt signaling pathway and potential inhibition by azetidin-3-ol derivatives.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the biological data, detailed experimental protocols for the key assays are provided below.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
-
Human cancer cell lines (e.g., MCF-7 breast cancer cells) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]
2. Compound Treatment:
-
A stock solution of the test compound (e.g., this compound) is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the test compound are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are also included.
-
The plates are incubated for 48 to 72 hours at 37°C and 5% CO₂.
3. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Disc Diffusion Assay for Antimicrobial Activity
The disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.
1. Preparation of Inoculum:
-
Bacterial (e.g., Staphylococcus aureus) and fungal (e.g., Candida albicans) strains are cultured in appropriate broth media overnight at 37°C and 28°C, respectively.
-
The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
2. Agar Plate Preparation and Inoculation:
-
Molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) is poured into sterile Petri plates and allowed to solidify.
-
The surface of the agar is uniformly swabbed with the prepared microbial inoculum.
3. Disc Preparation and Application:
-
Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
The solvent is allowed to evaporate completely.
-
The impregnated discs are placed on the surface of the inoculated agar plates.
-
A disc with the solvent alone serves as a negative control, and discs with standard antibiotics (e.g., ampicillin for bacteria, fluconazole for fungi) are used as positive controls.[1]
4. Incubation:
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
5. Measurement and Interpretation:
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in millimeters) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
References
A Comparative Guide to 1-Phenylazetidin-3-ol and N-Boc-azetidin-3-ol in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring is a valuable structural motif in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and ligand efficiency. Both 1-Phenylazetidin-3-ol and N-Boc-azetidin-3-ol serve as key building blocks for introducing this four-membered ring. However, the choice between the N-phenyl and the N-tert-butoxycarbonyl (Boc) protecting group has profound implications for a synthetic strategy. This guide provides an objective, data-supported comparison of these two reagents to inform rational decision-making in synthesis design.
Physical and Chemical Properties
A summary of the fundamental properties of each compound is presented below. The N-Boc derivative is a stable, low-melting solid, while the N-Phenyl analogue is also a solid at room temperature.
| Property | This compound | N-Boc-azetidin-3-ol |
| CAS Number | 857280-53-6[1] | 141699-55-0[2] |
| Molecular Formula | C₉H₁₁NO | C₈H₁₅NO₃[2] |
| Molecular Weight | 149.19 g/mol | 173.21 g/mol [2] |
| Appearance | Solid | White to off-white solid |
| Storage Temp. | Room Temperature[1] | Room Temperature |
Comparison in Synthetic Applications
The primary difference between these two reagents lies in the nature of the nitrogen protecting group. The N-Boc group is designed for easy, acid-labile removal, enabling access to the secondary amine for further functionalization. In contrast, the N-phenyl group is a robust, non-labile substituent that is challenging to remove without compromising the azetidine ring.
Reactivity and Stability
-
N-Boc-azetidin-3-ol : This reagent is the preferred choice for multi-step syntheses where the azetidine nitrogen must be deprotected and subsequently modified. The Boc group is stable to a wide array of synthetic conditions, including basic, reductive, and nucleophilic reagents, making it compatible with many standard transformations.[3] Its key feature is its lability under acidic conditions, which allows for clean and high-yielding deprotection.
-
This compound : The N-phenyl group significantly reduces the basicity of the azetidine nitrogen. While the alcohol at the 3-position can undergo typical reactions like O-alkylation or esterification, the N-phenyl group itself is generally considered a permanent substituent for the duration of a synthesis. Crucially, N-phenyl azetidines have been shown to be unstable under acidic conditions, leading to intramolecular ring-opening and decomposition rather than clean deprotection.[4] This acid-mediated instability is a significant liability and limits its synthetic utility in routes requiring acidic steps.[4]
Deprotection: A Critical Distinction
The ease and selectivity of N-deprotection is the most critical factor when choosing between these two building blocks.
-
N-Boc-azetidin-3-ol : The Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol. These reactions are typically fast, high-yielding, and produce volatile byproducts (isobutene and CO₂), simplifying purification.[5]
-
This compound : There is no standard, mild protocol for the deprotection of an N-phenyl group from an azetidine. The carbon-nitrogen bond is exceptionally stable. Methods reported for the cleavage of N-phenyl bonds in other amines, such as strong oxidation or dissolving metal reductions (e.g., Birch reduction), are harsh and often incompatible with other functional groups.[6] Furthermore, these conditions can lead to the destruction of the strained azetidine ring itself. For all practical purposes, the N-phenyl group should be considered a permanent part of the final molecular architecture.
Experimental Data
| Reagent | Reaction Type | Conditions | Product | Yield | Reference |
| N-Boc-azetidin-3-ol derivative | Amide Coupling / Isomerization | 1. Acid coupling (various acids) 2. Cu(OTf)₂ in ClCH₂CH₂Cl, reflux | 2-Oxazolines | 77-95% | [7] |
| This compound | Acid-Mediated Stability Test | pH 1.8, Aqueous Buffer | Ring-Opened Decomposition Products | N/A | [4] |
Logical Selection Guide
To aid researchers in selecting the appropriate reagent, the following decision-making workflow is provided.
Comparative Deprotection Pathways
The stark difference in deprotection requirements is visualized below. The N-Boc route is a standard, high-yielding transformation, while N-dephenylation is synthetically challenging and often destructive.
Experimental Protocols
Protocol 1: General N-Boc Deprotection
This protocol outlines a standard procedure for the removal of the N-Boc protecting group.
-
Dissolution : Dissolve the N-Boc-azetidine derivative (1.0 eq) in dichloromethane (DCM) or 1,4-dioxane (approx. 0.1-0.2 M).
-
Acid Addition : To the stirred solution, add trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane (5-10 eq).
-
Reaction : Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up : Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting residue, the amine salt, can often be used directly in the next step or purified further by precipitation or chromatography.
Protocol 2: Representative Mitsunobu Reaction with an N-Protected Azetidinol
This protocol describes a general procedure for the O-alkylation of an N-protected azetidin-3-ol via the Mitsunobu reaction.[8][9][10]
-
Setup : To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the N-protected azetidin-3-ol (1.0 eq), the acidic nucleophile (e.g., a phenol or carboxylic acid, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).
-
Dissolution : Dissolve the solids in anhydrous tetrahydrofuran (THF) (approx. 0.1 M).
-
Cooling : Cool the stirred solution to 0 °C in an ice bath.
-
Reagent Addition : Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) in THF dropwise over 10-15 minutes.
-
Reaction : Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Concentrate the reaction mixture under reduced pressure. The crude residue contains the desired product along with triphenylphosphine oxide and the hydrazine byproduct. Purify the product by silica gel column chromatography.
Conclusion and Recommendation
The selection between this compound and N-Boc-azetidin-3-ol is dictated almost entirely by the synthetic end goal.
N-Boc-azetidin-3-ol is the superior and more versatile building block for general synthetic applications. Its robust nature under a wide range of conditions, coupled with the mild, efficient, and reliable protocol for its removal, makes it the default choice for syntheses that require access to the azetidine nitrogen for further elaboration.
This compound should be considered only when the N-phenyl group is a required, permanent feature of the final target molecule. Its utility as a synthetic intermediate is severely limited by the extreme difficulty of N-dephenylation and its inherent instability to acidic conditions, which can lead to undesired ring-opening. For researchers in drug development, the liabilities associated with the N-phenyl group make N-Boc-azetidin-3-ol the more strategic and reliable choice for constructing complex molecular architectures.
References
- 1. This compound | 857280-53-6 [chemicalbook.com]
- 2. N-Boc-3-Azetidinol | CymitQuimica [cymitquimica.com]
- 3. 1-phenylazetidin-3-amine CAS#: 1895439-72-1 [m.chemicalbook.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Birch reduction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
Spectroscopic Scrutiny: A Comparative Analysis of 1-Phenylazetidin-3-ol and Its Analogs
A detailed examination of the spectroscopic characteristics of 1-Phenylazetidin-3-ol and its para-substituted analogs, 1-(4-chlorophenyl)azetidin-3-ol and 1-(4-methylphenyl)azetidin-3-ol, reveals distinct spectral shifts that provide valuable insights for researchers, scientists, and drug development professionals. This guide offers a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and a visual representation of their application in a typical drug discovery workflow.
The azetidine scaffold is a significant structural motif in medicinal chemistry, known for imparting unique conformational constraints and physicochemical properties to bioactive molecules.[1][2] Understanding the spectroscopic nuances of substituted azetidinols is crucial for structural elucidation, purity assessment, and the rational design of novel therapeutic agents. This guide focuses on the parent compound, this compound, and two analogs with electron-withdrawing (chloro) and electron-donating (methyl) substituents on the phenyl ring, providing a clear comparison of their spectral data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected analogs. These values have been compiled from various spectroscopic analyses to provide a clear, comparative overview.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-2/H-4 (azetidine) | H-3 (azetidine) | Aromatic Protons | Other |
| This compound | ~3.8-4.2 (m) | ~4.5-4.7 (m) | ~6.6-7.3 (m) | OH signal varies |
| 1-(4-chlorophenyl)azetidin-3-ol | ~3.9-4.3 (m) | ~4.6-4.8 (m) | ~6.7-7.2 (d, d) | OH signal varies |
| 1-(4-methylphenyl)azetidin-3-ol | ~3.7-4.1 (m) | ~4.4-4.6 (m) | ~6.8-7.1 (d, d) | ~2.3 (s, 3H, CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-2/C-4 (azetidine) | C-3 (azetidine) | Aromatic Carbons | Other |
| This compound | ~55-60 | ~60-65 | ~115-150 | - |
| 1-(4-chlorophenyl)azetidin-3-ol | ~54-59 | ~61-66 | ~116-148 (C-Cl ~128-130) | - |
| 1-(4-methylphenyl)azetidin-3-ol | ~56-61 | ~59-64 | ~114-149 | ~20-21 (CH₃) |
Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | IR Key Absorptions (cm⁻¹) | MS (ESI+) m/z |
| This compound | ~3300-3400 (O-H), ~2850-3000 (C-H), ~1600, 1500 (C=C, aromatic) | [M+H]⁺ ≈ 150.09 |
| 1-(4-chlorophenyl)azetidin-3-ol | ~3300-3400 (O-H), ~2850-3000 (C-H), ~1590, 1490 (C=C, aromatic), ~1090 (C-Cl) | [M+H]⁺ ≈ 184.05, 186.05 |
| 1-(4-methylphenyl)azetidin-3-ol | ~3300-3400 (O-H), ~2850-3000 (C-H), ~1610, 1515 (C=C, aromatic) | [M+H]⁺ ≈ 164.11 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound analogs. Actual experimental conditions may vary and should be optimized for the specific instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectroscopy: Acquire spectra on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire spectra on the same instrument. A proton-decoupled pulse sequence is typically used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the solid is placed directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation for positive ion mode.
-
Data Acquisition: Introduce the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺. The mass range should be set to encompass the expected molecular weight of the analyte.
Visualization of the Drug Discovery Workflow
The following diagram illustrates a generalized workflow for the role of substituted azetidinol analogs in a drug discovery program.
References
Comparative Biological Activities of 1-Phenylazetidin-3-ol Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 1-Phenylazetidin-3-ol derivatives. Due to a scarcity of publicly available, direct comparative studies on a series of this compound derivatives, this guide draws upon data from structurally related azetidine and azetidinone compounds to infer potential activities and establish a framework for future research.
While specific quantitative data for a range of this compound derivatives remains limited in the surveyed literature, the azetidine scaffold is a known pharmacophore in medicinal chemistry. Derivatives of the closely related azetidin-2-one core have demonstrated notable anticancer and antimicrobial properties. These insights provide a valuable starting point for investigating the therapeutic potential of this compound analogues.
Anticancer Activity: Targeting Cellular Proliferation
Studies on azetidin-2-one derivatives suggest that the this compound scaffold may exhibit significant anticancer activity. A key mechanism of action for some of these related compounds is the inhibition of tubulin polymerization, a critical process for cell division.
Table 1: Anticancer Activity of Structurally Related Azetidin-2-one Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-3-chloro-4-(substituted) azetidin-2-one (AZ-5) | MCF-7 (Breast) | 89-94% inhibition at 0.1-2 µM | [1] |
| 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-3-chloro-4-(substituted) azetidin-2-one (AZ-9) | MCF-7 (Breast) | 89-94% inhibition at 0.1-2 µM | [1] |
| 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-3-chloro-4-(substituted) azetidin-2-one (AZ-10) | MCF-7 (Breast) | 89-94% inhibition at 0.1-2 µM | [1] |
| 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-3-chloro-4-(substituted) azetidin-2-one (AZ-14) | MCF-7 (Breast) | 89-94% inhibition at 0.1-2 µM | [1] |
| 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-3-chloro-4-(substituted) azetidin-2-one (AZ-19) | MCF-7 (Breast) | 89-94% inhibition at 0.1-2 µM | [1] |
Note: The data presented is for azetidin-2-one derivatives, not this compound derivatives, and is intended to be illustrative of the potential for this class of compounds.
Signaling Pathways and Mechanisms
Azetidine-based compounds have been implicated in the modulation of key signaling pathways involved in cancer progression.
Tubulin Polymerization Inhibition: Certain azetidin-2-one compounds have been shown to inhibit the polymerization of tubulin into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
Figure 1: Simplified pathway of tubulin polymerization inhibition.
STAT3 Signaling Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Some novel azetidine-based compounds have been identified as potent and irreversible inhibitors of STAT3 activation.
Figure 2: Inhibition of the STAT3 signaling pathway.
Antimicrobial Activity
The investigation of azetidine derivatives has also extended to their potential as antimicrobial agents. Various synthesized azetidin-2-one derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Structurally Related Azetidin-2-one Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µM) | Reference |
| AZ-10 | S. aureus | 3.34 - 3.71 | [1] |
| AZ-19 | S. aureus | 3.34 - 3.71 | [1] |
| AZ-20 | S. aureus | 3.34 - 3.71 | [1] |
| M7 | S. aureus | - (22 mm inhibition zone) | [2] |
| M7 | E. coli | - (25 mm inhibition zone) | [2] |
| M8 | E. coli | - (25 mm inhibition zone) | [2] |
Note: MIC values are presented where available. Inhibition zone data is also included as a measure of activity. The data is for azetidin-2-one derivatives.
Enzyme Inhibition
The potential for this compound derivatives to act as enzyme inhibitors is an area ripe for exploration. While direct data is lacking, the structural motifs present in these compounds suggest they could be designed to target a variety of enzymes. Future research should focus on screening these derivatives against relevant enzymatic targets in diseases such as cancer, inflammation, and neurodegenerative disorders.
Experimental Protocols
The following are generalized protocols for key experiments that would be essential in evaluating the biological activity of this compound derivatives.
Cytotoxicity (MTT) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3]
Figure 3: General workflow for an MTT cytotoxicity assay.
Protocol Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol Steps:
-
Preparation of Inoculum: Prepare a standardized suspension of the target bacteria.
-
Serial Dilution: Prepare serial dilutions of the this compound derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific bacteria.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
Future Directions
The therapeutic potential of this compound derivatives warrants further investigation. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of these compounds. Key areas of focus should include:
-
Anticancer Activity: Screening against a broad panel of cancer cell lines to identify lead compounds and elucidate their mechanisms of action, including their effects on tubulin polymerization and key signaling pathways like STAT3.
-
Antimicrobial Activity: Evaluating activity against a range of clinically relevant bacteria and fungi, including drug-resistant strains.
-
Enzyme Inhibition: Conducting high-throughput screening against a panel of disease-relevant enzymes to identify novel inhibitors.
By building upon the knowledge gained from related azetidine structures, the field can accelerate the discovery and development of novel this compound derivatives with significant therapeutic promise.
References
Head-to-Head Comparison of Synthetic Routes to 1-Phenylazetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
The 1-phenylazetidin-3-ol moiety is a valuable building block in medicinal chemistry, finding application in the development of various therapeutic agents. Its synthesis can be approached through several strategic routes, each with distinct advantages and disadvantages. This guide provides a head-to-head comparison of the most common synthetic strategies, supported by experimental data, to aid researchers in selecting the optimal route for their specific needs.
Key Synthetic Strategies
Two primary synthetic routes for this compound are highlighted in this comparison:
-
Route 1: One-Pot Cyclization of Aniline and Epichlorohydrin. This is a convergent and widely utilized method that builds the azetidine ring from acyclic precursors in a single pot.
-
Route 2: N-Arylation of Azetidin-3-ol. This approach involves the formation of the azetidine ring first, followed by the introduction of the phenyl group onto the nitrogen atom, often via transition metal-catalyzed cross-coupling reactions.
The following sections provide a detailed analysis of each route, including reaction schemes, quantitative data, and experimental protocols.
Route 1: One-Pot Cyclization of Aniline and Epichlorohydrin
This method is a straightforward and efficient approach for the synthesis of this compound. It involves the initial reaction of aniline with epichlorohydrin to form an intermediate, which then undergoes intramolecular cyclization to yield the desired product.
Reaction Scheme:
Caption: One-pot synthesis of this compound from Aniline and Epichlorohydrin.
Performance Data:
While specific data for the 1-phenyl derivative can vary, a closely related and well-documented one-pot synthesis of 1-benzhydrylazetidin-3-ol from benzhydrylamine and epichlorohydrin provides a strong indication of the efficiency of this route.
| Parameter | Value | Reference |
| Yield | 80% | [1] |
| Purity | 99.3% (area %) | [1] |
| Reaction Time | Not explicitly stated, but typically several hours | |
| Purification | Chromatography-free | [1] |
| Key Reagents | Aniline, Epichlorohydrin, Base | |
| Solvent | Methanol or other polar solvents |
Advantages:
-
High Atom Economy: This one-pot reaction minimizes waste by incorporating most of the atoms from the starting materials into the final product.
-
Cost-Effective: The starting materials, aniline and epichlorohydrin, are readily available and relatively inexpensive.
-
Procedural Simplicity: The one-pot nature of the synthesis simplifies the experimental setup and workup.
-
High Yield and Purity: As demonstrated with analogous compounds, this method can produce the desired product in high yield and purity without the need for column chromatography.[1]
Disadvantages:
-
Potential for Side Reactions: The formation of dimeric and polymeric byproducts can occur if the reaction conditions are not carefully controlled.
-
Safety Concerns: Epichlorohydrin is a toxic and reactive substance that requires careful handling.
Detailed Experimental Protocol (Representative):
A representative protocol based on the synthesis of analogous compounds is as follows:
-
Reaction Setup: To a solution of aniline (1.0 eq) in a suitable solvent such as methanol, epichlorohydrin (1.1 eq) is added dropwise at room temperature.
-
Reaction Progression: The reaction mixture is stirred at room temperature for a specified period, followed by heating to reflux to drive the cyclization. The progress of the reaction is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with a base (e.g., sodium hydroxide solution) to facilitate the final ring closure and neutralize any acid formed.
-
Isolation: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated to afford the crude product.
-
Purification: If necessary, the crude product can be purified by recrystallization or distillation. However, in optimized procedures for similar compounds, high purity is achieved without chromatography.[1]
Route 2: N-Arylation of Azetidin-3-ol
This synthetic strategy involves the formation of the C-N bond between a pre-existing azetidin-3-ol scaffold and an aryl halide, typically through a transition metal-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.
Reaction Scheme:
Caption: N-Arylation of Azetidin-3-ol to synthesize this compound.
Performance Data:
The Buchwald-Hartwig amination is a powerful tool for the N-arylation of a wide range of amines, including cyclic amines.
| Parameter | Value | Reference |
| Yield | 82-99% (for N-arylation of 3-arylazetidines) | [2] |
| Purity | Generally high after purification | |
| Reaction Time | Typically 12-24 hours | |
| Purification | Column chromatography is often required | |
| Key Reagents | Azetidin-3-ol, Aryl halide, Palladium or Copper catalyst, Ligand, Base | |
| Solvent | Toluene, Dioxane, or other high-boiling aprotic solvents |
Advantages:
-
High Generality and Scope: This method is applicable to a wide variety of aryl halides and amines, allowing for the synthesis of a diverse range of N-aryl azetidinols.
-
High Yields: The N-arylation step typically proceeds in high yields.[2]
-
Convergent Synthesis: This approach allows for the late-stage introduction of the aryl group, which can be advantageous in the synthesis of complex molecules.
Disadvantages:
-
Cost and Availability of Starting Materials: Azetidin-3-ol can be more expensive than aniline and epichlorohydrin.
-
Catalyst and Ligand Cost: Palladium catalysts and specialized phosphine ligands can be costly, which may be a consideration for large-scale synthesis.
-
Reaction Conditions: The reaction often requires inert atmosphere and anhydrous conditions.
-
Purification: Removal of the catalyst and ligand residues may necessitate chromatographic purification.
Detailed Experimental Protocol (Representative for Buchwald-Hartwig Amination):
A representative protocol for the N-arylation of azetidin-3-ol is as follows:
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).
-
Addition of Reagents: Azetidin-3-ol (1.0 eq), the aryl halide (e.g., bromobenzene, 1.1 eq), and an anhydrous solvent (e.g., toluene) are added.
-
Reaction Progression: The reaction mixture is heated to an elevated temperature (e.g., 80-110 °C) and stirred for the required time until the starting materials are consumed (monitored by TLC or LC-MS).
-
Workup: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered to remove inorganic salts.
-
Isolation and Purification: The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to afford the pure this compound.
Head-to-Head Comparison Summary
| Feature | Route 1: One-Pot Cyclization | Route 2: N-Arylation |
| Overall Yield | High (ca. 80%)[1] | High for the coupling step (82-99%)[2], but overall yield depends on the synthesis of azetidin-3-ol. |
| Cost of Starting Materials | Low (Aniline, Epichlorohydrin) | Moderate to High (Azetidin-3-ol, Aryl Halide) |
| Reagent Cost | Low | High (Palladium/Copper catalysts, Ligands) |
| Procedural Complexity | Low (One-pot) | Moderate (Requires inert atmosphere, multi-step) |
| Purification | Often chromatography-free[1] | Typically requires column chromatography |
| Scalability | Well-suited for large-scale synthesis | Can be challenging and costly to scale up |
| Versatility | Less versatile for diverse N-aryl analogs | Highly versatile for a wide range of N-aryl substituents |
Conclusion and Recommendations
For the straightforward and cost-effective synthesis of this compound, particularly on a larger scale, the One-Pot Cyclization of Aniline and Epichlorohydrin (Route 1) is the superior method. Its high atom economy, procedural simplicity, and potential for chromatography-free purification make it an attractive choice for process chemistry and routine laboratory synthesis.
The N-Arylation of Azetidin-3-ol (Route 2) is a powerful and versatile method, best suited for medicinal chemistry applications where a variety of N-aryl analogs are required for structure-activity relationship (SAR) studies. While the reagents can be more expensive and the procedure more complex, the high yields and broad substrate scope of the Buchwald-Hartwig amination make it an invaluable tool for library synthesis and the preparation of complex target molecules.
The choice between these two routes will ultimately depend on the specific goals of the research, including the desired scale of the synthesis, the economic constraints, and the need for analog synthesis.
References
Comparative Guide to Validated Analytical Methods for 1-Phenylazetidin-3-ol Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of principal analytical techniques for the characterization of 1-Phenylazetidin-3-ol, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring purity, identity, and stability, which are fundamental aspects of drug development and quality control. This document outlines validated methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering supporting data and detailed protocols for each.
The validation of these analytical methods is performed in accordance with industry standards to ensure they are reliable, reproducible, and suitable for their intended purpose.[1][2] Key validation parameters such as accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ) are discussed to facilitate a comprehensive comparison.[1][2][3]
Methodology Comparison: HPLC, GC-MS, and NMR
The choice of analytical technique depends on the specific requirements of the analysis, such as whether it is for quantitative purity assessment, identification of impurities, or structural elucidation.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of non-volatile and thermally labile compounds. A Reverse-Phase HPLC (RP-HPLC) method is particularly suitable for a moderately polar compound like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. It offers high sensitivity and specificity, making it ideal for impurity profiling. Derivatization may be required for polar compounds to increase their volatility.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled tool for structural elucidation.[5][6] Both ¹H and ¹³C NMR provide detailed information about the molecular structure, connectivity, and stereochemistry of the analyte, confirming its identity.[5][7]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of validated HPLC and GC-MS methods for the analysis of azetidine derivatives and similar pharmaceutical compounds. These values serve as a benchmark for what can be expected when developing and validating a method for this compound.
| Parameter | RP-HPLC | GC-MS | Primary Application |
| Linearity (R²) | > 0.999[8] | > 0.99 | Quantitation |
| Accuracy (% Recovery) | 98-102%[1] | 90-110%[9] | Quantitation |
| Precision (%RSD) | < 2%[10] | < 15%[9] | Quantitation |
| LOD | 0.01 - 0.1 µg/mL | 1 - 10 ng/g[9] | Impurity Detection |
| LOQ | 0.03 - 0.3 µg/mL | 3 - 30 ng/g[9] | Impurity Quantitation |
| Typical Run Time | 5 - 15 min[11] | 20 - 40 min | Throughput |
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a general RP-HPLC method suitable for the quantification and purity determination of this compound.
-
Objective: To determine the purity of this compound and quantify it in the presence of impurities.
-
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.[10]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.05 M ammonium acetate).
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 - 20 µL.
-
Detection: UV at a suitable wavelength (e.g., 232 nm or 254 nm), determined by scanning the UV spectrum of the compound.[11][12]
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL) and create a series of dilutions to establish a calibration curve.[8]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general GC-MS method for the identification and quantification of this compound, potentially requiring derivatization.
-
Objective: To identify and quantify volatile impurities and confirm the identity of this compound.
-
Methodology:
-
Derivatization (if necessary): To increase volatility, the hydroxyl group of this compound can be derivatized (e.g., silylation with MSTFA).[4]
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.[4]
-
Column: A capillary column suitable for polar compounds, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[13]
-
Injection: 1 µL in splitless mode.[13]
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-550.[13]
-
Data Analysis: Identification is based on retention time and comparison of the mass spectrum with a reference library or standard. Quantification is typically done using a selected ion monitoring (SIM) mode for higher sensitivity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for the structural confirmation of this compound.
-
Objective: To unambiguously confirm the chemical structure of this compound.
-
Methodology:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[14]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, integrations, and coupling patterns of the hydrogen atoms.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number and types of carbon atoms in the molecule.[5]
-
2D NMR (Optional): If further structural confirmation is needed, experiments like COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.[7]
-
Data Interpretation: The resulting spectra are analyzed to confirm that the observed signals are consistent with the known structure of this compound.[15]
-
Visualization of Analytical Workflow
The selection of an analytical method is guided by the specific goal of the characterization. The following diagram illustrates a logical workflow for choosing the appropriate technique.
Caption: Decision workflow for selecting an analytical method.
References
- 1. pharmaerudition.org [pharmaerudition.org]
- 2. seejph.com [seejph.com]
- 3. usp.org [usp.org]
- 4. pnnl.gov [pnnl.gov]
- 5. alpaipars.com [alpaipars.com]
- 6. NMR Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 1-Phenylazetidin-3-ol and Analogous Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The selection of a core scaffold is a pivotal decision in drug discovery, profoundly influencing a molecule's physicochemical properties, metabolic stability, and biological activity. Small saturated heterocycles are particularly valuable, and the four-membered azetidine ring has gained prominence as a "privileged" structure. This guide provides an objective, data-driven comparison of the chemical reactivity of 1-Phenylazetidin-3-ol against three structurally similar scaffolds: cyclobutanol, pyrrolidin-3-ol, and N-phenylpyrrolidin-3-ol. Understanding these reactivity profiles is crucial for anticipating potential synthetic challenges and metabolic pathways.
The reactivity of these scaffolds is primarily dictated by ring strain and the nature of the heteroatoms. Azetidine and cyclobutane rings possess significant ring strain (approx. 25.4 kcal/mol for azetidine), which makes them susceptible to ring-opening reactions not typically observed in the less-strained five-membered pyrrolidine ring (approx. 5.4 kcal/mol).[1] This guide focuses on four key transformations relevant to synthetic derivatization and potential metabolism: N-alkylation, O-acylation, oxidation of the hydroxyl group, and ring-opening reactions.
Data Presentation: A Head-to-Head Reactivity Comparison
The following table summarizes the reactivity of the four scaffolds across key chemical transformations, with representative experimental data.
| Scaffold | N-Alkylation | O-Acylation | Oxidation (to Ketone) | Ring-Opening / C-C Cleavage |
| This compound | Low reactivity. The nitrogen lone pair is delocalized into the phenyl ring, reducing nucleophilicity. Possible under forcing conditions. | Readily occurs. The hydroxyl group is a typical secondary alcohol. Acylation with acyl chlorides in the presence of a base proceeds efficiently. | Feasible. Standard oxidation conditions (e.g., PCC, Swern) are effective. Yields are generally good (>85%).[2] | Susceptible. The strained ring can be opened by various nucleophiles or under catalytic conditions.[3][4] Prone to intramolecular decomposition if a nucleophilic group is tethered.[3] |
| Cyclobutanol | Not Applicable | Readily occurs. Behaves as a typical secondary alcohol. Acylation with acyl chlorides or anhydrides gives high yields (>90%).[5] | Readily occurs. Oxidation to cyclobutanone is efficient with various reagents (e.g., PCC, Mn catalysts) with high yields (>90%).[6][7] | Highly Susceptible. Ring-opening is a characteristic reaction, often promoted by transition metals (Pd, Ir), acids, or radical initiators.[8][9] |
| Pyrrolidin-3-ol | High reactivity. The secondary amine is nucleophilic and readily undergoes alkylation with alkyl halides or via reductive amination.[10] | Possible, but requires chemoselective conditions. The nitrogen is typically more nucleophilic than the oxygen. O-acylation can be achieved by first protecting the amine or by performing the reaction under acidic conditions to protonate the nitrogen.[11] | Possible. Oxidation of the secondary alcohol to the ketone can be achieved, but must compete with potential oxidation at the C-H bonds alpha to the nitrogen.[12][13] | Highly Stable. The low ring strain makes the pyrrolidine ring very resistant to cleavage under typical synthetic conditions. |
| N-Phenylpyrrolidin-3-ol | Very low reactivity. The N-phenyl group significantly reduces the nitrogen's nucleophilicity. | Readily occurs. The hydroxyl group is the primary site of reactivity. Standard acylation procedures are effective. | Readily occurs. Oxidation to the corresponding ketone proceeds efficiently under standard conditions (e.g., Swern, PCC). | Highly Stable. The pyrrolidine ring remains resistant to cleavage. |
Visualization of Reaction Pathways and Workflow
The following diagrams illustrate the common reaction pathways for these scaffolds and a typical experimental workflow for their comparison.
Caption: A generalized workflow for benchmarking scaffold reactivity.
Caption: Key reaction pathways for the compared scaffolds.
Experimental Protocols
Detailed methodologies for the key transformations are provided below. These protocols are representative and may require optimization for specific substrates.
General Protocol for O-Acylation (e.g., Acetylation)
This protocol describes the esterification of the hydroxyl group. For pyrrolidin-3-ol, this reaction is performed under acidic conditions to protonate the more nucleophilic nitrogen atom, thus favoring O-acylation.[11] For the other scaffolds, a standard base-mediated procedure is effective.
-
Materials:
-
Scaffold (1.0 eq)
-
For Pyrrolidin-3-ol: Trifluoroacetic acid (TFA) or Methanesulfonic acid (MeSO₃H) as solvent.
-
For other scaffolds: Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent.
-
Acetyl Chloride (1.2 eq)
-
For other scaffolds: Triethylamine (TEA) or Pyridine (1.5 eq)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
For Pyrrolidin-3-ol: Dissolve pyrrolidin-3-ol (1.0 eq) in TFA at 0 °C. Add acetyl chloride (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor completion by TLC.
-
For Other Scaffolds: Dissolve the scaffold (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C. Add acetyl chloride (1.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 2-4 hours. Monitor completion by TLC.
-
Workup (Pyrrolidin-3-ol): Carefully add diethyl ether to the reaction mixture to precipitate the product as a salt. Filter the solid and wash with cold diethyl ether. The free base can be obtained by neutralization with a suitable base (e.g., aqueous ammonia).
-
Workup (Other Scaffolds): Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
-
General Protocol for Oxidation to Ketone using Pyridinium Chlorochromate (PCC)
PCC is a mild oxidant suitable for converting secondary alcohols to ketones without significant side reactions.[14][2][15]
-
Materials:
-
Scaffold (1.0 eq)
-
Pyridinium Chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
-
-
Procedure:
-
To a flask containing a slurry of PCC (1.5 eq) in anhydrous DCM, add a solution of the scaffold (1.0 eq) in anhydrous DCM dropwise at room temperature.
-
Stir the mixture vigorously for 2-4 hours. The mixture will turn into a dark, tarry solid. Monitor the disappearance of the starting material by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 15 minutes.
-
Pass the mixture through a short plug of silica gel, eluting with diethyl ether to separate the product from the chromium byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: If necessary, purify the crude product further by silica gel column chromatography.
-
General Protocol for N-Alkylation of Pyrrolidin-3-ol via Reductive Amination
This method is highly efficient for alkylating the secondary amine of pyrrolidin-3-ol.[16]
-
Materials:
-
Pyrrolidin-3-ol (1.0 eq)
-
Aldehyde or Ketone (e.g., Benzaldehyde, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Glacial Acetic Acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve pyrrolidin-3-ol (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous DCM. If desired, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor completion by LC-MS or TLC.
-
Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
-
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. thalesnano.com [thalesnano.com]
- 11. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redox-Neutral α-C-H Functionalization of Pyrrolidin-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
Azetidine Derivatives as Potent STAT3 Inhibitors: A Comparative Pharmacological Analysis
For Researchers, Scientists, and Drug Development Professionals
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a compelling target in oncology due to its role in tumor cell proliferation, survival, and metastasis. In the quest for potent and selective STAT3 inhibitors, azetidine-containing compounds have emerged as a promising chemical scaffold. This guide provides a comparative analysis of the pharmacological properties of several novel azetidine-based STAT3 inhibitors, presenting key experimental data to facilitate informed decisions in drug discovery and development.
Comparative Efficacy of Azetidine-Based STAT3 Inhibitors
A series of (R)-azetidine-2-carboxamide derivatives have demonstrated significant potency in inhibiting the DNA-binding activity of STAT3. These compounds represent a substantial improvement over earlier proline-based inhibitors. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) for these compounds, as determined by Electrophoretic Mobility Shift Assay (EMSA).
| Compound | Target Domain | IC50 (STAT3 DNA Binding, µM) | Selectivity Notes | Reference |
| Azetidine-Based Inhibitors | ||||
| H182 | SH2 | 0.38 - 0.98 | Highly selective for STAT3 over STAT1 and STAT5 (>15.8 µM) | [1][2] |
| 5o | SH2 | 0.38 | Highly selective for STAT3 over STAT1 and STAT5 (>18 µM) | [1] |
| 8i | SH2 | 0.34 | Highly selective for STAT3 over STAT1 and STAT5 (>18 µM) | [1] |
| H172 (9f) | SH2 | 0.38 - 0.98 | Highly selective for STAT3 over STAT1 and STAT5 (>15.8 µM) | [3][4] |
| 5a | SH2 | 0.55 | Potency >18 µM against STAT1 or STAT5 | [5] |
| H120 (8e) | SH2 | 1.75 - 2.07 | Preferential inhibition of STAT3:STAT3 homodimers | [3] |
| H105 (8f) | SH2 | 1.75 - 2.07 | Preferential inhibition of STAT3:STAT3 homodimers | [3] |
| Precursor/Other Inhibitors | ||||
| BP-1-102 | SH2 | 6.8 | Preferentially inhibits STAT3-STAT3 dimers | [1][6] |
| Stattic | SH2 | 5.1 | Displays selectivity for STAT3 over STAT1 | [1] |
| S3I-201 | SH2 | 86 | Preferentially inhibits STAT3 over STAT1 and STAT5 | [1] |
| SH-4-54 | SH2 | 4.7 | Also inhibits STAT5 (dual inhibitor) | [1][6] |
Mechanism of Action and Signaling Pathway
The enhanced potency of these azetidine derivatives is attributed to their mechanism of action. Several of these compounds, including H172 and H182, act as irreversible inhibitors by covalently binding to specific cysteine residues within the STAT3 protein, namely Cys426 and Cys468.[4][6] This covalent modification prevents STAT3 dimerization, nuclear translocation, and subsequent transcriptional activation of target genes involved in cell survival and proliferation.
The STAT3 signaling cascade is a critical pathway in cellular communication, initiated by various cytokines and growth factors. The binding of these ligands to their respective receptors triggers the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3. The phosphorylated STAT3 proteins then form dimers, translocate to the nucleus, and bind to specific DNA response elements to regulate gene expression. The azetidine-based inhibitors effectively block this cascade at the level of STAT3 dimerization and DNA binding.
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity
This assay is a cornerstone for determining the in vitro potency of compounds that inhibit the DNA-binding activity of STAT3.
Objective: To quantify the inhibitory effect of azetidine derivatives on the binding of activated STAT3 protein to its specific DNA consensus sequence.
Materials:
-
Nuclear extracts from cell lines with constitutively active STAT3 (e.g., MDA-MB-231) or from cells stimulated with an appropriate ligand (e.g., EGF).
-
Radiolabeled double-stranded oligonucleotide probe containing the STAT3-specific binding site (e.g., high-affinity sis-inducible element, hSIE).
-
Azetidine-based test compounds dissolved in DMSO.
-
Binding buffer (e.g., containing HEPES, MgCl2, DTT, glycerol, and a non-specific DNA competitor like poly(dI-dC)).
-
Native polyacrylamide gel.
-
Gel electrophoresis apparatus and power supply.
-
Phosphorimager or autoradiography film.
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the nuclear extract containing activated STAT3 protein with the binding buffer.
-
Inhibitor Incubation: Add varying concentrations of the azetidine test compound or DMSO (as a vehicle control) to the reaction mixture. Incubate at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor-protein interaction.
-
Probe Binding: Add the radiolabeled DNA probe to the reaction mixture and incubate for an additional period (e.g., 20-30 minutes) at room temperature to allow the formation of STAT3-DNA complexes.
-
Gel Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Perform electrophoresis at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.
-
Visualization and Quantification: After electrophoresis, dry the gel and expose it to a phosphorimager screen or autoradiography film. Quantify the intensity of the bands corresponding to the STAT3-DNA complexes.
-
Data Analysis: Calculate the percentage of inhibition of STAT3 DNA-binding for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo [escholarship.org]
- 5. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of N-Substituted Azetidin-3-ol Derivatives: Experimental Data Cross-Validation
This guide provides a detailed comparison of the experimental data for two N-substituted azetidin-3-ol derivatives: 1-Benzylazetidin-3-ol and 1-Benzhydrylazetidin-3-ol. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the azetidine scaffold in biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering a cross-validation of experimental data to support research and development efforts.
Comparative Analysis of Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for 1-Benzylazetidin-3-ol and 1-Benzhydrylazetidin-3-ol, facilitating a direct comparison of their properties.
Table 1: Physicochemical Properties
| Property | 1-Benzylazetidin-3-ol | 1-Benzhydrylazetidin-3-ol |
| Molecular Formula | C₁₀H₁₃NO | C₁₆H₁₇NO |
| Molecular Weight | 163.22 g/mol | 239.31 g/mol |
| Appearance | White to off-white solid | Light yellow crystalline solid |
| Melting Point | Not explicitly reported | Not explicitly reported |
Table 2: ¹H NMR Spectroscopic Data (Representative)
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The following are representative data based on published spectra of related compounds and may vary depending on the solvent and experimental conditions.
| Protons | 1-Benzylazetidin-3-ol (Predicted in CDCl₃) | 1-Benzhydrylazetidin-3-one (in CDCl₃)[1] |
| Aromatic-H | ~7.25-7.35 (m, 5H) | 7.22 (m, 2H), 7.30 (m, 4H), 7.48 (m, 4H) |
| CH (N-substituted) | ~3.6 (s, 2H) | 4.60 (s, 1H) |
| CH₂ (azetidine ring) | ~3.0-3.2 (m, 2H), ~3.6-3.8 (m, 2H) | 4.01 (s, 4H) |
| CH-OH (azetidine ring) | ~4.4-4.6 (m, 1H) | N/A |
| OH | Variable (broad s, 1H) | N/A |
Table 3: High-Performance Liquid Chromatography (HPLC) Data (Representative)
Note: The following are representative HPLC conditions and may require optimization for specific applications.
| Parameter | 1-Benzylazetidin-3-ol (Representative Method) | 1-Benzhydrylazetidin-3-ol (Representative Method) |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% TFA (gradient) | Acetonitrile:Water with 0.1% TFA (gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time | Dependent on exact gradient conditions | Dependent on exact gradient conditions |
Table 4: Mass Spectrometry (MS) Data (Representative)
| Parameter | 1-Benzylazetidin-3-ol | 1-Benzhydrylazetidin-3-ol |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| [M+H]⁺ (Calculated) | 164.1075 | 240.1388 |
| [M+H]⁺ (Observed) | Consistent with calculated mass | Consistent with calculated mass |
Experimental Protocols
The following sections detail the generalized experimental protocols for the synthesis and characterization of N-substituted azetidin-3-ols.
Synthesis of 1-Benzylazetidin-3-ol
A common synthetic route to 1-benzylazetidin-3-ol involves the reaction of benzylamine with epichlorohydrin, followed by cyclization.[2][3]
Procedure:
-
To a solution of benzylamine in an aqueous or alcoholic solvent, epichlorohydrin is added dropwise at a controlled temperature (e.g., 0-5 °C).
-
The reaction mixture is stirred for several hours to form the intermediate N-benzyl-3-amino-1-chloropropan-2-ol.
-
A base, such as triethylamine or sodium carbonate, is added to the reaction mixture, which is then heated to reflux to induce cyclization.[2][4]
-
After cooling, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1-benzylazetidin-3-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.
Procedure:
-
A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 300 or 500 MHz).
-
Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS).
-
Signal multiplicities (singlet, doublet, triplet, multiplet), coupling constants (J in Hz), and integration values are recorded and analyzed to confirm the chemical structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the synthesized compound and for quantitative analysis.
Procedure:
-
A standard solution of the compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
The HPLC system is equipped with a C18 reverse-phase column and a UV detector.
-
A mobile phase consisting of a mixture of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape, is used. A gradient elution is typically employed where the proportion of the organic solvent is increased over time.
-
The sample is injected, and the chromatogram is recorded. The retention time and peak area are used to determine the purity and concentration of the analyte.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Procedure:
-
A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight.
-
Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions, providing further structural information.
Visualizations
The following diagrams, generated using the DOT language, illustrate a general synthetic workflow and a hypothetical signaling pathway relevant to the study of N-substituted azetidin-3-ol derivatives.
References
- 1. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Safe Disposal of 1-Phenylazetidin-3-ol: A Procedural Guide
Hazard Profile and Assumed Precautions
Due to the absence of a specific SDS for 1-Phenylazetidin-3-ol, a conservative approach to its handling and disposal is imperative. Based on the chemical structure, which includes an azetidine ring and a phenyl group, it should be treated as a potentially hazardous substance. Primary concerns include potential skin and eye irritation, and possible harm if ingested or inhaled. As a pharmacologically active material, it may also have other biological effects.[1]
Therefore, strict adherence to safety protocols is essential.
| Parameter | Recommended Precaution | Source Analogy |
| Primary Hazards | Assume skin/eye irritant, harmful if swallowed/inhaled. | General guidance for research chemicals.[2][3] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. Use a fume hood. | Standard laboratory practice.[4] |
| Handling | Use in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust or aerosols. | General chemical handling procedures.[3] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents and strong acids. | Common storage requirements for chemical reagents.[5] |
| Spill Procedure | Absorb spills with an inert material (e.g., vermiculite, sand) and collect for disposal as hazardous waste. | Standard spill cleanup procedures.[4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials must be conducted in accordance with local, state, and federal regulations.
1. Risk Assessment and Preparation:
-
Before beginning any work, review all available safety information for analogous compounds.
-
Designate a clearly labeled hazardous waste container. The label must include "Hazardous Waste" and the full chemical name: "this compound".
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
If there is a risk of generating dust or aerosols, use a certified respirator within a chemical fume hood.
3. Waste Collection:
-
Solid Waste: Carefully transfer any solid this compound waste into the designated hazardous waste container.
-
Contaminated Labware: Dispose of all single-use contaminated items, such as pipette tips, weighing paper, and gloves, in the same hazardous waste container.
-
Solutions: Collect any solutions containing this compound in a separate, clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
4. Decontamination:
-
Thoroughly decontaminate all non-disposable glassware and equipment that has come into contact with the chemical.
-
Rinse the equipment with a suitable solvent (e.g., ethanol or isopropanol), collecting the first rinse as hazardous waste.
-
Subsequent rinses should be managed according to your institution's hazardous waste guidelines.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Contain the spill using an inert absorbent material.
-
Carefully collect the absorbed material and any contaminated soil or surfaces into the hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
6. Final Disposal:
-
Securely seal the hazardous waste container.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[6]
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Phenylazetidin-3-ol
Disclaimer: This document provides essential safety and logistical information for handling 1-Phenylazetidin-3-ol based on publicly available data for structurally similar compounds. This is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer before handling this chemical.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. The following procedures are based on the known hazards of similar azetidine compounds, which are anticipated to cause skin, eye, and respiratory irritation.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the correct and consistent use of appropriate Personal Protective Equipment (PPE). Based on the hazard profile of related azetidine compounds, a comprehensive PPE strategy is crucial.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles are essential. A full face shield should be used in conjunction with goggles when there is a higher risk of splashes.[3][4] | Protects against splashes and potential vapors that can cause serious eye irritation.[3][5] |
| Hand Protection | Chemical-resistant gloves (e.g., high-performance nitrile or neoprene rubber) are recommended. Double gloving is a good practice.[1][3] | Prevents skin contact, which can cause irritation.[3][5] Gloves should be regularly inspected for tears or punctures and changed frequently.[3] |
| Body Protection | A chemical-resistant laboratory coat or a disposable gown with a solid front, long sleeves, and tight-fitting cuffs.[3] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a certified fume hood is required. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge should be used.[1][3] | Azetidine compounds can release harmful vapors.[3] Inhalation may cause respiratory tract irritation.[2] |
| Foot Protection | Sturdy, closed-toe shoes are a minimum requirement. Chemical-resistant boots are recommended when handling larger quantities.[3] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe laboratory environment.
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the fume hood is functioning correctly.
-
Have spill cleanup materials readily accessible.
-
Review the substance-specific SDS, if available.
-
-
Handling:
-
Storage:
Disposal Plan: Waste Management Protocol
The disposal of this compound and any contaminated materials must comply with all local, state, and federal regulations.
| Waste Stream | Collection and Labeling | Disposal Method |
| Contaminated Solid Waste | Collect in a designated, clearly labeled hazardous waste container. This includes contaminated PPE (gloves, gowns), and absorbent materials. | Dispose of via a licensed waste disposal contractor. |
| Unused or Waste Chemical | Keep in its original or a compatible, tightly sealed container, clearly labeled as hazardous waste with the chemical name. | Dispose of contents and container in accordance with all local, regional, national, or international regulations.[7] |
| Empty Containers | Empty containers may retain product residue and can be hazardous.[7] They should be triple-rinsed and disposed of as hazardous waste. | Do not reuse empty containers.[7] Dispose of via a licensed waste disposal contractor. |
| Spill Cleanup Materials | Absorb spills with an inert, dry material and place in an appropriate waste disposal container.[7] | Dispose of as hazardous waste through a licensed contractor. |
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




